FR-900137
Descripción
from Streptomyces unzenensis sp. nov.; structure in first source
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
73706-58-8 |
|---|---|
Fórmula molecular |
C8H20N3O4P |
Peso molecular |
253.24 g/mol |
Nombre IUPAC |
N-[[(2S)-2-amino-4-methylpentanoyl]amino]-methoxy-N-methylphosphonamidic acid |
InChI |
InChI=1S/C8H20N3O4P/c1-6(2)5-7(9)8(12)10-11(3)16(13,14)15-4/h6-7H,5,9H2,1-4H3,(H,10,12)(H,13,14)/t7-/m0/s1 |
Clave InChI |
JGZNDHCOJBAROW-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NN(C)P(=O)(O)OC)N |
SMILES canónico |
CC(C)CC(C(=O)NN(C)P(=O)(O)OC)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
FR 900137 FR-900137 methyl hydrogen N(1)-methyl N(2)-(L)-leucyl phosphorohydrazidate |
Origen del producto |
United States |
Foundational & Exploratory
FR-900137: A Technical Overview of its Discovery, Origin, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR-900137 is a naturally occurring phosphonic acid antibiotic discovered in the late 1970s. This document provides a comprehensive technical overview of its discovery, the producing organism, its isolation and purification, structural elucidation, and its known biological activities. While the initial characterization identified its antibacterial properties, its specific mechanism of action has not been fully elucidated. This guide consolidates the available data, presents it in a structured format, and includes detailed experimental protocols derived from the original research publications to support further investigation and drug development efforts.
Discovery and Origin
This compound was first isolated from a soil sample and identified as a product of a novel strain of Streptomyces.[1] Subsequent taxonomic studies characterized the producing organism as Streptomyces unzenensis sp. nov.[1] This discovery was part of a broader screening program for new antibiotics, and this compound was noted for being a phosphorus-containing antibiotic with activity against a range of bacteria.[1]
Physicochemical Properties and Structure Elucidation
This compound was isolated as a white powder.[1] Through a combination of spectroscopic and chemical evidence, its structure was determined to be methyl hydrogen N1-methyl N2-(L)-leucyl phosphorohydrazidate.[2][3]
Table 1: Physicochemical and Structural Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₂₀N₃O₄P | [2] |
| Molecular Weight | 253.23 g/mol | [2] |
| Appearance | White powder | [1] |
| IUPAC Name | methyl hydrogen (2-(L-leucyl)-1-methylhydrazinyl)phosphonate | [2][3] |
| CAS Number | 73706-58-8 | N/A |
Experimental Protocols
The following protocols are based on the methodologies described in the original discovery and characterization publications by Kuroda et al. (1980).[1][2]
Fermentation of Streptomyces unzenensis
A seed culture of Streptomyces unzenensis is prepared by inoculating a suitable medium (e.g., yeast extract-malt extract broth) and incubating for 48 hours at 30°C on a rotary shaker. This seed culture is then used to inoculate a larger production medium. The production medium composition is as follows:
Table 2: Production Medium for this compound
| Component | Concentration (g/L) |
| Soluble Starch | 30 |
| Cottonseed Meal | 20 |
| Dried Yeast | 5 |
| K₂HPO₄ | 1 |
| MgSO₄·7H₂O | 1 |
| CaCO₃ | 3 |
Fermentation is carried out at 30°C for 96 hours with aeration and agitation.
Isolation and Purification of this compound
The workflow for isolating and purifying this compound is outlined below.
Caption: Isolation and Purification Workflow for this compound.
Structure Determination
The structure of this compound was elucidated using a combination of the following techniques:[2]
-
Elemental Analysis: To determine the empirical formula.
-
Potentiometric Titration: To identify ionizable groups.
-
Color Reactions: Ninhydrin and Rydon-Smith reactions to detect amino acid moieties.
-
Acid Hydrolysis: To break down the molecule into its constituent components for further analysis.
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Biological Activity
This compound exhibits antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.[1] It is notably inactive against Pseudomonas aeruginosa.[1]
Table 3: Antibacterial Spectrum of this compound (MIC, µg/mL)
| Test Organism | MIC (µg/mL) |
| Staphylococcus aureus 209P | 6.25 |
| Staphylococcus aureus Smith | 12.5 |
| Bacillus subtilis PCI 219 | 3.13 |
| Bacillus cereus T | 1.56 |
| Sarcina lutea PCI 1001 | 12.5 |
| Escherichia coli NIHJ | 25 |
| Shigella sonnei | 25 |
| Salmonella typhi T-63 | 50 |
| Klebsiella pneumoniae | 100 |
| Proteus vulgaris | 50 |
| Pseudomonas aeruginosa | >100 |
Data extracted from Kuroda et al., 1980.[1]
Mechanism of Action (Putative)
The precise molecular mechanism of action of this compound has not been experimentally determined. However, based on its chemical structure as a phosphonopeptide, a putative mechanism can be proposed. Other phosphonopeptide antibiotics, such as alafosfalin, act as peptide mimics and are actively transported into bacterial cells via peptide permeases. Once inside the cell, they are thought to be hydrolyzed, releasing a phosphonic acid analog of an amino acid (in this case, a leucyl analog). This analog can then inhibit enzymes involved in bacterial cell wall biosynthesis, such as alanine racemase and D-alanyl-D-alanine synthetase.
References
- 1. This compound, a new antibiotic. I. Taxonomy and fermentation of the organism, and isolation and characterization of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic. II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Open Access) this compound, a new antibiotic. II. Structure determination of this compound. (1980) | Yoshio Kuroda | 8 Citations [scispace.com]
FR-900137: A Technical Overview of a Novel Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-900137 is a phosphorus-containing antibiotic first isolated from a new strain of Streptomyces unzenensis.[1] Its discovery in the early 1980s presented a novel chemical scaffold with broad-spectrum antibacterial activity. This technical guide provides a comprehensive summary of the known chemical structure and properties of this compound, based on the available scientific literature. However, it is important to note that detailed studies on its mechanism of action, specific biological targets, and affected signaling pathways are not extensively documented in publicly accessible research.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound was established as methyl hydrogen N1-methyl N2-(L)-leucyl phosphorohydrazidate.[2][3] This unique structure, containing a phosphorus-nitrogen bond, distinguishes it from many other classes of antibiotics. The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₈H₂₀N₃O₄P | [4] |
| Molecular Weight | 253.23 g/mol | [4] |
| IUPAC Name | methyl hydrogen (2-(L-leucyl)-1-methylhydrazinyl)phosphonate | [4] |
| CAS Number | 73706-58-8 | [4] |
| Appearance | White powder | [1] |
| SMILES Code | C--INVALID-LINK--C(=O)NN(C)P(=O)(O)OC |
Biological Properties and Antibacterial Spectrum
This compound has demonstrated a broad spectrum of activity, inhibiting the growth of a variety of Gram-positive and Gram-negative bacteria.[1] Notably, it has been reported to be inactive against Pseudomonas aeruginosa.[1]
Mechanism of Action
The precise mechanism by which this compound exerts its antibacterial effect has not been elucidated in the available literature. Its unique phosphonohydrazide structure suggests a potentially novel mode of action that may differ from established antibiotic classes. Further research is required to identify its specific molecular target(s) and the biochemical pathways it disrupts within bacterial cells.
Signaling Pathways
There is currently no information available regarding the specific signaling pathways that may be affected by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and biological characterization of this compound are not extensively described in modern scientific literature. The original discovery and characterization were reported in 1980, and subsequent detailed methodological publications are scarce.
For general antimicrobial susceptibility testing, standardized methods such as broth microdilution or agar dilution would be appropriate to determine the minimum inhibitory concentration (MIC) against a panel of bacterial strains. A general workflow for such an experiment is outlined below.
Logical Relationships in Drug Discovery
The investigation of a novel antibiotic like this compound would typically follow a logical progression from initial discovery to potential clinical application. The following diagram illustrates this conceptual relationship.
Conclusion and Future Directions
This compound represents a unique chemical entity with demonstrated broad-spectrum antibacterial activity. While its initial discovery and structural characterization were significant, a substantial knowledge gap exists regarding its biological mechanism of action. For drug development professionals and researchers, this compound presents an opportunity for further investigation. Future studies should focus on identifying its molecular target, elucidating its mechanism of action, and conducting comprehensive profiling of its antibacterial efficacy. Such research would be crucial in determining the potential of this compound or its analogs as future therapeutic agents.
References
- 1. This compound, a new antibiotic. I. Taxonomy and fermentation of the organism, and isolation and characterization of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic. II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Open Access) this compound, a new antibiotic. II. Structure determination of this compound. (1980) | Yoshio Kuroda | 8 Citations [scispace.com]
- 4. Target identification and validation in drug discovery: the role of proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of FR-900137 on the Spliceosome
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanism by which the natural product FR-900137 and its analogs inhibit the spliceosome, a critical cellular machine responsible for precursor messenger RNA (pre-mRNA) splicing. By targeting a core component of the U2 small nuclear ribonucleoprotein (snRNP), these compounds offer a powerful tool for studying the intricacies of splicing and present a promising avenue for therapeutic intervention in diseases characterized by aberrant splicing, such as cancer. This document details the specific molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the mechanism and associated workflows.
Introduction to Pre-mRNA Splicing and the Spliceosome
The vast majority of eukaryotic genes contain non-coding intervening sequences (introns) that must be precisely removed from pre-mRNAs to produce mature, translatable messenger RNA (mRNA). This process, known as pre-mRNA splicing, is executed by the spliceosome, a large and dynamic ribonucleoprotein complex. The spliceosome assembles stepwise on the pre-mRNA, recognizing conserved sequences at the 5' and 3' splice sites and an internal branch point sequence. The core of the spliceosome is composed of five small nuclear RNAs (U1, U2, U4, U5, and U6) and a multitude of proteins, which together orchestrate the two catalytic transesterification reactions of splicing.
The U2 snRNP plays a crucial role in the early stages of spliceosome assembly by recognizing the branch point sequence within the intron. This recognition is mediated by the base pairing of U2 snRNA with the branch point sequence, a process that is facilitated by the SF3b protein complex, a core component of the U2 snRNP. The fidelity of branch point selection is paramount for accurate splicing.
This compound and its Analogs: A Class of Potent Splicing Modulators
This compound is a natural product that, along with its derivatives such as spliceostatin A and pladienolide B, has been identified as a potent inhibitor of pre-mRNA splicing. These compounds have demonstrated significant anti-tumor activity, which is attributed to their ability to induce cell cycle arrest and apoptosis by disrupting the normal splicing process. Their exquisite specificity for the spliceosome has made them invaluable research tools for dissecting the mechanics of splicing.
Core Mechanism of Action: Targeting the SF3b Complex
The primary molecular target of this compound and its analogs is the SF3b complex , a key component of the U2 snRNP. Specifically, these compounds bind to the largest subunit of this complex, SF3B1 .
Binding Site and Competitive Inhibition
High-resolution structural studies, including cryo-electron microscopy, have revealed that this compound analogs bind to a highly conserved pocket on SF3B1.[1][2] This pocket is the same site that recognizes and binds the branch point adenosine of the pre-mRNA intron.[1] By occupying this critical binding site, this compound and its analogs act as competitive inhibitors of branch point recognition. This interference prevents the stable association of the U2 snRNP with the pre-mRNA, thereby stalling spliceosome assembly at an early stage.[3]
Consequence of SF3B1 Inhibition
The inhibition of SF3B1 function by this compound has several downstream consequences for the splicing process:
-
Inhibition of Spliceosome Assembly: The inability of the U2 snRNP to properly engage with the branch point sequence prevents the recruitment of subsequent spliceosomal components, such as the U4/U5/U6 tri-snRNP, effectively halting the assembly of a functional spliceosome.[3]
-
Altered Splice Site Selection: In some instances, the inhibition of the canonical branch point recognition can lead to the utilization of alternative, cryptic 3' splice sites by the spliceosome. This results in the production of aberrantly spliced mRNAs, which can encode non-functional or dominant-negative proteins.
-
Global Disruption of Splicing: The widespread inhibition of splicing leads to the accumulation of unspliced pre-mRNAs and a general disruption of gene expression, ultimately contributing to the cytotoxic effects of these compounds.[4]
Quantitative Data
The following tables summarize the inhibitory concentrations (IC50) of this compound analogs on in vitro splicing. It is important to note that while the mechanism of action is conserved, the specific potency can vary between the different derivatives.
| Compound | Assay System | IC50 | Reference |
| Spliceostatin A | In vitro splicing (HeLa nuclear extract) | ~10 nM | [3] |
| Pladienolide B | In vitro splicing (HeLa nuclear extract) | ~20 nM | [3] |
Table 1: In Vitro Splicing Inhibition by this compound Analogs
| Compound | Target | Binding Assay | Kd / Ki | Reference |
| E7107 (Pladienolide B analog) | SF3b complex | Scintillation Proximity Assay | ~5 nM | [2] |
Table 2: Binding Affinity of this compound Analogs to the SF3b Complex
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound on the Spliceosome
Caption: this compound binds to SF3B1, preventing its interaction with the branch point, leading to splicing inhibition.
Experimental Workflow: In Vitro Splicing Assay
Caption: Workflow for assessing the effect of this compound on pre-mRNA splicing in vitro.
Detailed Experimental Protocols
In Vitro Splicing Assay
This protocol is adapted from standard methods and is suitable for assessing the inhibitory activity of this compound on pre-mRNA splicing.[5][6]
Materials:
-
Radiolabeled pre-mRNA substrate (e.g., 32P-UTP labeled)
-
HeLa cell nuclear extract
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
ATP, Creatine Phosphate, MgCl2, DTT, HEPES, KOAc
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol
-
Denaturing polyacrylamide gel (e.g., 6-8%)
-
Urea
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing ATP, creatine phosphate, MgCl2, DTT, HEPES, and KOAc at appropriate concentrations.
-
In individual reaction tubes, add the master mix, radiolabeled pre-mRNA, and either this compound at various concentrations or an equivalent volume of DMSO.
-
Initiate the splicing reaction by adding HeLa nuclear extract to each tube. The final reaction volume is typically 12.5 µL or 25 µL.
-
Incubation: Incubate the reactions at 30°C for a specified time course (e.g., 0, 30, 60, 90 minutes).
-
Reaction Termination and Protein Digestion: Stop the reactions by adding a stop solution containing SDS and EDTA, followed by incubation with Proteinase K to digest proteins.
-
RNA Extraction: Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation to recover the RNA.
-
Analysis: Resuspend the RNA pellet in a formamide-containing loading buffer, denature by heating, and resolve the splicing products (pre-mRNA, mRNA, lariat intermediate, etc.) on a denaturing polyacrylamide-urea gel.
-
Visualization and Quantification: Visualize the radiolabeled RNA species by autoradiography and quantify the band intensities to determine the percentage of splicing inhibition.
SF3B1 Thermostability Assay (Cellular Thermal Shift Assay - CETSA)
This assay measures the binding of this compound to its target SF3B1 in a cellular context by assessing changes in the protein's thermal stability.[3][7]
Materials:
-
Cultured cells (e.g., HeLa or a relevant cancer cell line)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific for SF3B1
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound or DMSO for a specified time.
-
Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Western Blotting: Resolve equal amounts of soluble protein from each sample by SDS-PAGE, transfer to a membrane, and probe with an anti-SF3B1 antibody.
-
Quantification: Quantify the band intensities of SF3B1 at each temperature for both the this compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Conclusion
This compound and its analogs represent a fascinating class of natural products that potently and specifically inhibit the spliceosome. Their mechanism of action, centered on the competitive inhibition of branch point recognition by binding to SF3B1, has been well-characterized through a combination of structural, biochemical, and cellular studies. This in-depth understanding not only provides researchers with a powerful tool to probe the intricacies of pre-mRNA splicing but also lays the groundwork for the rational design and development of novel anti-cancer therapeutics that target the spliceosome. The experimental protocols detailed herein provide a framework for the continued investigation of these and other splicing modulators.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Quantitative activity profile and context dependence of all human 5′ splice sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spliceosome profiling visualizes operations of a dynamic RNP at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Supplementary Table from Cancer-Associated SF3B1 Mutations Confer a BRCA-Like Cellular Phenotype and Synthetic Lethality to PARP Inhibitors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 7. S-EPMC4748813 - Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages. - OmicsDI [omicsdi.org]
The Biological Activity of FR-900137 and its Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-900137 is a phosphorus-containing antibiotic initially isolated from the fermentation broth of Streptomyces unzenensis.[1] Its structure was determined to be methyl hydrogen N1-methyl N2-(L)-leucyl phosphorohydrazidate.[2] While initially characterized for its antibacterial properties, the primary focus of contemporary research has shifted to its close structural analogs, FR900359 and YM-254890. These cyclic depsipeptides have been identified as highly potent and selective inhibitors of the Gq family of G proteins (Gαq, Gα11, and Gα14), making them invaluable tools for studying Gq-mediated signaling pathways and promising starting points for drug discovery efforts in areas such as oncology and inflammatory diseases.[3][4][5] This technical guide provides an in-depth overview of the biological activity of this compound derivatives, with a focus on the well-characterized Gq inhibitors FR900359 and YM-254890.
Mechanism of Action: Selective Inhibition of Gq Proteins
The core biological activity of this compound derivatives, exemplified by FR900359 and YM-254890, is their ability to selectively inhibit the Gq subfamily of heterotrimeric G proteins.[3][4] They function as non-competitive allosteric inhibitors by binding to a hydrophobic cleft on the Gαq subunit. This binding event prevents the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP), a critical step in G protein activation. By locking the Gαq subunit in its inactive, GDP-bound state, these compounds effectively uncouple the G protein from its upstream G protein-coupled receptor (GPCR), thereby blocking the propagation of the signal to downstream effectors.[3][5]
Gq Protein Signaling Pathway
The Gq signaling cascade plays a crucial role in a multitude of physiological processes. The canonical pathway, which is inhibited by this compound derivatives, is initiated by the activation of a Gq-coupled GPCR. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[6][7]
Quantitative Bioactivity Data
The inhibitory potency of FR900359, YM-254890, and their derivatives against Gq proteins has been quantified in various studies. The following tables summarize key quantitative data, primarily from inositol monophosphate (IP1) accumulation assays in cells expressing Gq-coupled receptors.
Table 1: Inhibitory Potency (IC50) of FR900359, YM-254890, and Analogs
| Compound | Target Receptor | Cell Line | Assay Type | IC50 (µM) | Reference |
| FR900359 | M1 Muscarinic | CHO | IP1 Accumulation | 0.032 - 0.033 | [3] |
| YM-254890 | M1 Muscarinic | CHO | IP1 Accumulation | 0.095 | [3] |
| YM-385780 | M1 Muscarinic | CHO | IP1 Accumulation | 15.3 | [3] |
| YM-385781 | M1 Muscarinic | CHO | IP1 Accumulation | 1.54 | [3] |
Table 2: Binding Affinities (pKi) of FR900359 and YM-254890 Derivatives
| Compound | Target | Radioligand | pKi | Reference |
| FR900359 | Gαq | [³H]PSB-15900 | 9.23 | |
| YM-254890 | Gαq | [³H]PSB-15900 | 8.23 | |
| Hydrogenated YM-254890 | Gαq | [³H]PSB-15900 | 8.01 | |
| Hydrogenated FR900359 | Gαq | [³H]PSB-15900 | 8.49 |
Experimental Protocols
The biological activity of this compound derivatives is typically assessed using a panel of in vitro assays that measure different stages of the Gq signaling pathway. Below are detailed methodologies for key experiments.
GTPγS Binding Assay
This assay directly measures the ability of a compound to inhibit the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gαq subunit.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the Gαq subunit.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, the test compound (at various concentrations), and GDP in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Separation: Stop the reaction by rapid filtration through a glass fiber filter plate. Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Calcium Mobilization Assay
This cell-based assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled GPCR.
Protocol:
-
Cell Culture: Plate cells expressing the target Gq-coupled GPCR in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (to prevent dye leakage) for 1 hour at 37°C.[8][9]
-
Compound Incubation: Incubate the cells with the test compound or vehicle for a specified period.
-
Agonist Stimulation and Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).[8] Inject an agonist for the GPCR and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity reflects the release of intracellular calcium. Calculate the percentage of inhibition of the agonist-induced calcium release by the test compound to determine its IC50.
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a stable downstream metabolite of IP3, providing a robust measure of Gq pathway activation.[10][11][12]
Protocol:
-
Cell Culture: Seed cells expressing the Gq-coupled GPCR of interest in a suitable multi-well plate.
-
Compound Treatment: Treat the cells with the test compound at various concentrations.
-
Stimulation: Add a GPCR agonist in the presence of LiCl (which inhibits the degradation of IP1) and incubate for a defined period (e.g., 30-60 minutes).[13]
-
Cell Lysis: Lyse the cells to release the accumulated IP1.
-
Detection: Measure the IP1 concentration in the cell lysate using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.[10][13]
-
Data Analysis: Generate a dose-response curve by plotting the inhibition of agonist-stimulated IP1 accumulation against the compound concentration to calculate the IC50 value.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays can be used to monitor the interaction between the Gαq and Gβγ subunits in real-time in living cells.
Protocol:
-
Constructs: Co-transfect cells with plasmids encoding for the Gαq subunit fused to a BRET donor (e.g., Renilla luciferase, RLuc) and the Gβγ subunits fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Culture: Plate the transfected cells in a white, opaque 96-well plate.
-
Compound Incubation: Add the test compound to the wells.
-
BRET Measurement: Add the luciferase substrate (e.g., coelenterazine h) and measure the light emission at the donor and acceptor wavelengths using a BRET-compatible plate reader.
-
Agonist Stimulation: Inject a GPCR agonist and monitor the change in the BRET signal over time. Agonist activation of the G protein will cause a conformational change and a decrease in the BRET signal.
-
Data Analysis: The ability of an inhibitor to prevent the agonist-induced change in BRET is used to determine its potency.
Conclusion
This compound and its derivatives, particularly FR900359 and YM-254890, represent a critical class of pharmacological tools for the study of Gq protein signaling. Their high potency and selectivity make them indispensable for dissecting the complex roles of Gq-mediated pathways in health and disease. This technical guide provides a comprehensive overview of their biological activity, including their mechanism of action, the signaling pathways they modulate, quantitative bioactivity data, and detailed experimental protocols for their characterization. The continued investigation of these compounds and the development of new analogs hold significant promise for advancing our understanding of G protein signaling and for the development of novel therapeutics targeting Gq-related pathologies.
References
- 1. revvity.com [revvity.com]
- 2. pnas.org [pnas.org]
- 3. Total synthesis and structure–activity relationship studies of a series of selective G protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis and structure-activity relationship studies of a series of selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 10. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deciphering Specificity Determinants for FR900359-Derived Gq α Inhibitors Based on Computational and Structure-Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FR-900137 and its Analogs in Alternative Splicing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism and experimental application of FR-900137 and its related compounds, a class of potent modulators of alternative splicing. By targeting a key component of the spliceosome, these molecules have emerged as invaluable research tools and promising therapeutic agents.
Introduction: The Spliceosome and the SF3b Complex
Pre-mRNA splicing is a fundamental process in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form mature mRNA. This process is carried out by the spliceosome, a dynamic and complex molecular machine. Alternative splicing, the process by which different combinations of exons are joined together, vastly increases the coding potential of the genome and is crucial for normal development and cellular function.[1] Dysregulation of alternative splicing is a hallmark of numerous diseases, including cancer.[2]
A critical component of the early spliceosome is the U2 small nuclear ribonucleoprotein (snRNP), which recognizes the branch point sequence within the intron. The Splicing Factor 3b (SF3b) complex is an essential part of the U2 snRNP, and its largest subunit, SF3B1, is responsible for binding the branch point adenosine.[3][4]
This compound and its Analogs: Potent Modulators of Alternative Splicing
This compound is a natural product that, along with its more stable derivative Spliceostatin A (SSA) and the structurally related Pladienolide B, potently and specifically inhibits the function of the SF3b complex.[5][6] These compounds have demonstrated significant anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells.[7][8][9] Their mechanism of action lies in their ability to directly modulate the splicing activity of the spliceosome.
Mechanism of Action: Targeting the SF3b Complex
This compound and its analogs exert their effects by binding to the SF3B1 subunit of the SF3b complex.[3][9] This binding event occurs within a pocket that is normally occupied by the branch point adenosine of the pre-mRNA.[3] By occupying this site, the inhibitor prevents the stable association of the U2 snRNP with the intron branch point.[10] This interference with branch point recognition leads to a reduction in the fidelity of 3' splice site selection.[10]
The consequences of this inhibition are not a global shutdown of splicing, but rather a specific alteration of alternative splicing patterns.[10] This results in:
-
Exon Skipping: The spliceosome may skip over an exon that would normally be included.
-
Intron Retention: An intron that would normally be excised may be retained in the mature mRNA.
-
Use of Cryptic Splice Sites: The spliceosome may recognize and use alternative, weaker splice sites that are normally dormant.
These changes in splicing lead to the production of aberrant mRNA transcripts, which can result in non-functional proteins or trigger mRNA degradation pathways like nonsense-mediated decay.[11] The mis-splicing of genes critical for cell cycle progression and survival, such as cyclin A2, Aurora A kinase, and p73, is thought to be a primary contributor to the anti-cancer effects of these compounds.[7][8][10]
Quantitative Data on Splicing Modulation and Cellular Effects
The following tables summarize the quantitative effects of SF3b inhibitors on splicing and cancer cell proliferation.
Table 1: In Vitro Splicing Inhibition
| Compound | Assay System | Target pre-mRNA | IC50 |
| Spliceostatin A | HeLa Nuclear Extract | Adenovirus | ~1 nM |
| Pladienolide B | HeLa Nuclear Extract | Adenovirus | ~2 nM |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Spliceostatin A | CLL Cells | Leukemia | 2.5 - 20 |
| Pladienolide B | HeLa | Cervical Cancer | ~1 |
| Pladienolide B | Gastric Cancer | Gastric Cancer | 1.6 - 4.9 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound and its analogs on alternative splicing.
In Vitro Splicing Assay
This assay directly measures the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.
Methodology:
-
Prepare HeLa Nuclear Extract: Isolate nuclei from HeLa cells and extract nuclear proteins, which contain all the necessary splicing factors.
-
Synthesize Radiolabeled Pre-mRNA: In vitro transcribe a pre-mRNA substrate containing at least one intron using a DNA template and a radiolabeled nucleotide (e.g., [α-³²P]UTP).
-
Set up Splicing Reaction: Combine the HeLa nuclear extract, radiolabeled pre-mRNA, ATP, and the test compound (or DMSO as a control) in a reaction buffer. Incubate at 30°C for a time course (e.g., 0, 30, 60, 90 minutes).
-
RNA Extraction and Analysis: Stop the reaction and extract the RNA. Analyze the RNA products by denaturing polyacrylamide gel electrophoresis and autoradiography.
-
Interpretation: Splicing inhibition is observed as a decrease in the formation of spliced mRNA and lariat intron products, and an accumulation of pre-mRNA and splicing intermediates.
Spliceosome Assembly Assay (Native Gel Electrophoresis)
This assay determines at which stage of spliceosome assembly the inhibitor acts.
Methodology:
-
Assemble Spliceosome Complexes: Set up in vitro splicing reactions as described above, but use a non-radiolabeled pre-mRNA.
-
Native Gel Electrophoresis: At various time points, load the reactions onto a native agarose gel.
-
Detection: After electrophoresis, transfer the complexes to a membrane and detect the pre-mRNA using a radiolabeled probe (Northern blotting).
-
Interpretation: Different spliceosome complexes (e.g., E, A, B, C) migrate at different rates. SF3b inhibitors typically cause an accumulation of an unstable A-like complex, indicating a block in the transition to the B complex.[6][12]
SF3B1 Thermostability Assay
This assay measures the direct binding of a compound to SF3B1 by assessing the protein's increased resistance to heat denaturation upon ligand binding.[13][14][15]
Methodology:
-
Prepare Nuclear Extract: Use HeLa cell nuclear extract as a source of the SF3b complex.
-
Compound Incubation: Incubate aliquots of the nuclear extract with the test compound or DMSO control.
-
Heat Shock: Subject the samples to a range of temperatures (e.g., 40°C to 60°C) for a short period (e.g., 3 minutes).
-
Centrifugation: Centrifuge the samples to pellet denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant (containing soluble proteins) by SDS-PAGE and Western blotting using an antibody specific for SF3B1.
-
Interpretation: A compound that binds to SF3B1 will increase its thermostability, resulting in more SF3B1 remaining in the soluble fraction at higher temperatures compared to the control.
RNA-Sequencing and Bioinformatic Analysis
This genome-wide approach identifies and quantifies the specific alternative splicing changes induced by the inhibitor in cells.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cultured cells with the SF3b inhibitor or DMSO. After the desired incubation time, harvest the cells and extract total RNA.
-
Library Preparation and Sequencing: Prepare RNA-sequencing libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by cDNA synthesis and adapter ligation. Sequence the libraries on a high-throughput sequencing platform.
-
Bioinformatic Analysis:
-
Align the sequencing reads to a reference genome.
-
Use specialized software (e.g., rMATS, MAJIQ) to identify and quantify alternative splicing events (e.g., skipped exons, retained introns, alternative 3'/5' splice sites).
-
Perform differential splicing analysis to identify events that are significantly altered by the inhibitor treatment.
-
Gene Ontology (GO) analysis of the genes with altered splicing can reveal the cellular pathways affected.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows to study its effects.
Caption: Spliceosome assembly pathway and the point of inhibition by this compound.
Caption: Cellular consequences of SF3b inhibition by this compound and its analogs.
Conclusion
This compound and its analogs are powerful chemical probes that have significantly advanced our understanding of the mechanisms of alternative splicing. By specifically targeting the SF3b complex, they allow for the targeted modulation of splicing, providing a means to dissect the intricate regulation of this fundamental process. Furthermore, their potent anti-tumor activity highlights the therapeutic potential of targeting the spliceosome in cancer and other diseases characterized by aberrant splicing. This guide provides a comprehensive overview of the core principles and experimental approaches for utilizing these compounds in splicing research and drug development.
References
- 1. Mechanism of alternative splicing and its regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The SF3b Complex is an Integral Component of the Spliceosome and Targeted by Natural Product-Based Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and functional modularity of the U2 snRNP in pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Reduced fidelity of branch point recognition and alternative splicing induced by the anti-tumor drug spliceostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of the spliceosome subunit SF3b triggers exon junction complex-independent nonsense-mediated decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SF3B1 thermostability as an assay for splicing inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
Initial Studies on FR-900137 in Cancer Research: A Technical Guide
Disclaimer: Initial searches for "FR-900137" did not yield specific results. The following guide is based on initial research findings for compounds with similar nomenclature, specifically those targeting CD137 (also known as 4-1BB), a promising target in cancer immunotherapy, and general principles of oncology research. The information presented is intended to provide a framework for understanding the preclinical and early clinical evaluation of a hypothetical compound with this designation.
Introduction to CD137 as a Therapeutic Target in Cancer
CD137, a member of the tumor necrosis factor receptor (TNFR) superfamily, is a key costimulatory molecule for T cells.[1] Its activation leads to enhanced T cell proliferation, survival, and cytotoxic activity, making it an attractive target for cancer immunotherapy. Agonistic antibodies targeting CD137 have shown promise in preclinical models and are being evaluated in clinical trials for various malignancies.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of CD137-targeting agents.
Table 1: Overview of Clinical Trials for CD137-Targeting Agents
| Compound | Clinical Trial Identifier | Phase | Target Population | Enrollment (Estimated) | Start Date | Primary Completion (Estimated) |
| BG-C137 | NCT06625593 | Phase 1a/1b | Advanced Solid Tumors | Not Specified | 2024-12-09 | 2026-12-31 |
| NP137 | NCT05546853 | Proof-of-concept | Locally Advanced Pancreatic Ductal Adenocarcinoma | 43-52 | Not Specified | Not Specified |
| VVD-130037 | NCT05954312 | Phase 1 | Advanced Solid Tumors | 280 | 2023-07-28 | 2027-12-31 |
Note: VVD-130037 is a KEAP1 activator, not a direct CD137 agonist, but is included as an example of an early-phase oncology drug development program.[2]
Experimental Protocols
This section details the methodologies for key experiments typically involved in the initial studies of a cancer therapeutic.
Preclinical Evaluation
Objective: To determine the in vitro and in vivo efficacy and mechanism of action of the compound.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo®):
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the investigational drug.
-
After a specified incubation period (e.g., 72 hours), a reagent is added to measure cell viability (e.g., mitochondrial activity or ATP content).
-
Absorbance or luminescence is measured, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.
-
-
Western Blotting:
-
Cells are treated with the drug for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., proteins in a specific signaling pathway).
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected to visualize protein bands.
-
-
In Vivo Tumor Xenograft Studies:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the investigational drug (e.g., via intraperitoneal injection or oral gavage) according to a specified dosing schedule.
-
The control group receives a vehicle control.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Clinical Trial Protocol (Phase 1)
Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of the compound in humans.[3][4]
-
Patient Population: Patients with advanced or metastatic solid tumors who have exhausted standard treatment options.[3][4]
-
Study Design: Dose escalation and expansion cohorts.
-
Dose Escalation: Small groups of patients receive escalating doses of the drug to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Expansion Cohorts: Once the RP2D is determined, larger groups of patients with specific tumor types are enrolled to further evaluate safety and preliminary efficacy.
-
-
Assessments:
-
Safety: Monitoring of adverse events (AEs) graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Pharmacokinetics: Collection of blood samples at various time points to determine drug absorption, distribution, metabolism, and excretion.
-
Pharmacodynamics: Analysis of biomarkers from tumor biopsies or blood to assess the biological effects of the drug.[3][4]
-
Efficacy: Tumor assessments using imaging (e.g., CT or MRI) at baseline and regular intervals, evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST).
-
Signaling Pathways and Experimental Workflows
CD137 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by CD137 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A First-in-Human (FIH) Study of BG-C137, an Anti-Fibroblast Growth Factor Receptor 2b (FGFR2b) Antibody Drug Conjugate, in Participants With Advanced Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
FR-900137 as a Tool for Studying RNA Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of FR-900137 and its utility as a potent chemical probe for investigating the mechanisms of pre-messenger RNA (pre-mRNA) splicing. By specifically targeting a core component of the spliceosome, this compound and its derivatives offer a powerful method for dissecting the intricate steps of RNA processing, identifying novel regulatory mechanisms, and exploring potential therapeutic avenues for diseases driven by splicing dysregulation.
Introduction to this compound
This compound is a natural product isolated from Pseudomonas sp. no. 2663. It belongs to a family of potent anti-tumor agents that function by inhibiting the spliceosome. Its methylated derivative, Spliceostatin A, is more commonly used in research and shares the same mechanism of action.[1][2][3] These molecules, along with other structurally distinct natural products like Pladienolide B, are invaluable tools in chemical biology for their ability to acutely and specifically modulate pre-mRNA splicing.[1] They target the Splicing Factor 3b (SF3b) complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP), which is essential for the recognition of the branch point sequence within introns.[1][2]
Mechanism of Action: Targeting the SF3b Complex
The spliceosome is a large, dynamic molecular machine responsible for excising introns and ligating exons to produce mature mRNA.[4][5] This process occurs through a series of coordinated steps involving the assembly of several snRNPs onto the pre-mRNA.
This compound and its analogs exert their inhibitory effect by binding directly to the SF3B1 subunit of the SF3b complex.[2][6][7] The SF3b complex is a core component of the U2 snRNP, which is responsible for recognizing the intron branch point sequence, a crucial step for defining the 3' splice site and initiating the catalytic reactions of splicing.[8]
By binding to SF3B1, the inhibitor stalls the spliceosome at an early stage, preventing the stable association of the U2 snRNP with the pre-mRNA.[3][9] This arrests the transition from the pre-spliceosome (A complex) to the catalytically active spliceosome (B complex), leading to a global disruption of splicing.[9][10]
Molecular Consequences of SF3B1 Inhibition
The arrest of spliceosome assembly by this compound leads to several distinct and measurable consequences on a transcriptome-wide scale, making it a valuable tool for studying splicing fidelity and regulation.
-
Intron Retention: The most direct outcome is the failure to excise introns, leading to the accumulation of pre-mRNAs.
-
Exon Skipping: Disruption of the recognition of one splice site can lead to the entire exon being bypassed by the splicing machinery.[11]
-
Alternative Splice Site Selection: The stalled spliceosome may lead to the use of cryptic or alternative splice sites that are normally suppressed.
-
Nonsense-Mediated Decay (NMD): Many of the aberrantly spliced transcripts contain premature termination codons, targeting them for degradation by the NMD pathway.[12]
-
Altered Gene Expression: The overall reduction in correctly spliced mRNA leads to decreased protein expression for many genes. Conversely, some transcripts may become stabilized or translated into truncated proteins.[3][13]
Quantitative Data on SF3B1 Modulators
While this compound is highly potent, a range of related compounds targeting SF3B1 have been characterized. The following table summarizes their half-maximal inhibitory concentrations (IC50) in various assays, providing a comparative measure of their biological activity. This data is crucial for designing experiments with appropriate dose ranges.
| Compound | Assay Type | System | IC50 | Reference(s) |
| FR901464 | In vitro splicing | HeLa nuclear extract | ~50 nM | [1] |
| Spliceostatin A | In vitro splicing | HeLa nuclear extract | ~400 nM | [1] |
| Cell Viability | CWR22Rv1 cells | 0.6 nM | [2] | |
| Cell Viability | CLL cells (SF3B1 WT) | 5.5 nM | [2] | |
| Cell Viability | CLL cells (SF3B1 mutant) | 4.9 nM | [2] | |
| Pladienolide B | Cell Viability | HeLa cells | Low nM range | [6] |
| Cell Viability | K562 cells (SF3B1 WT) | 5.1 nM | [14] | |
| Cell Viability | K562 cells (SF3B1 mutant) | 1.4 - 1.9 nM | [14] | |
| H3B-8800 | FLAG-SF3B1 Degradation | K562 cells | 244 nM | [7] |
Experimental Protocols for Studying RNA Splicing with this compound
This compound can be integrated into various experimental workflows to probe the dynamics and regulation of RNA splicing.
Protocol 1: Minigene Splicing Reporter Assay
This assay is used to study the effect of this compound on a specific, isolated splicing event.[15] A "minigene" construct, containing an exon of interest and its flanking intronic sequences cloned into an expression vector, is transfected into cells.[16][17] The splicing of the minigene transcript can then be easily assessed.
A. Principle: To isolate a specific splicing event from its native genomic context. The minigene is expressed in cells, and the resulting mRNA is analyzed by RT-PCR to determine the ratio of different splice isoforms (e.g., exon inclusion vs. exclusion).
B. Materials:
-
pSPL3 or similar splicing reporter vector (e.g., pET01).[17][18]
-
Genomic DNA containing the exon/intron region of interest.
-
Restriction enzymes and T4 DNA ligase for cloning.
-
Mammalian cell line (e.g., HEK293T, HeLa).
-
Transfection reagent (e.g., Lipofectamine).
-
This compound (or analog) and DMSO (vehicle control).
-
RNA extraction kit.
-
Reverse transcription kit.
-
PCR reagents and primers flanking the reporter vector's exons.
C. Methodology:
-
Minigene Construction:
-
Using PCR, amplify the genomic region of interest (e.g., exon plus ~100-200 bp of upstream and downstream intronic sequence).
-
Clone the amplified fragment into the multiple cloning site of the pSPL3 or pET01 vector.[17]
-
Verify the construct sequence by Sanger sequencing.
-
-
Transfection and Treatment:
-
Seed cells in a 6-well plate to be 60-70% confluent on the day of transfection.[17]
-
Transfect the cells with the minigene plasmid construct using a suitable transfection reagent.
-
24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations (e.g., 1-100 nM) or a DMSO vehicle control.
-
-
RNA Analysis:
-
After the desired treatment time (e.g., 6-24 hours), harvest the cells and extract total RNA.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform PCR using primers specific to the exons of the pSPL3 vector that flank the cloned insert.[15]
-
Analyze the PCR products by agarose gel electrophoresis. Different splice isoforms will appear as bands of different sizes.
-
D. Data Analysis:
-
Quantify the intensity of the bands corresponding to the different splice isoforms using densitometry software (e.g., ImageJ).
-
Calculate the Percent Spliced In (PSI) or exon inclusion ratio for each condition: PSI = (Inclusion Isoform Intensity) / (Inclusion Isoform Intensity + Exclusion Isoform Intensity).
-
Plot the PSI values against the concentration of this compound to determine the dose-dependent effect on the specific splicing event.
Protocol 2: RT-qPCR for Endogenous Splice Variant Quantification
This method provides a sensitive and quantitative way to validate and measure changes in the relative abundance of endogenous splice isoforms for a specific gene of interest following treatment with this compound.[19][20]
A. Principle: To quantify the relative levels of two or more splice isoforms of an endogenous gene. This is achieved using primer sets that are either common to all isoforms (for total transcript level) or specific to a particular isoform (e.g., spanning a unique exon-exon junction).[19][21]
B. Materials:
-
RNA extracted from cells treated with this compound or DMSO.
-
Reverse transcription kit.
-
qPCR instrument and SYBR Green or TaqMan master mix.
-
Gene-specific primers designed to amplify different splice isoforms.
C. Methodology:
-
Primer Design:
-
Design a "common" primer pair that amplifies a region present in all isoforms of interest.
-
Design isoform-specific primer pairs. For an exon skipping event, one pair can span the exon-exon junction of the inclusion isoform, and another can span the junction of the skipping isoform.
-
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound and a vehicle control as described previously.
-
Extract high-quality total RNA. Perform DNase treatment to remove any contaminating genomic DNA.
-
-
cDNA Synthesis and qPCR:
-
Synthesize cDNA from equal amounts of RNA for all samples.
-
Set up qPCR reactions for each primer pair (common and isoform-specific) for each sample.
-
Run the qPCR program, including a melt curve analysis at the end if using SYBR Green to ensure product specificity.[19]
-
-
Data Analysis:
-
Determine the Ct (cycle threshold) value for each reaction.
-
Calculate the relative abundance of each isoform using the ΔΔCt method.[20] Normalize the isoform-specific Ct values to the Ct value of the "common" primer set or a stable housekeeping gene.
-
Compare the relative expression of each isoform between this compound-treated and control samples to determine the fold-change in splicing.
-
Protocol 3: RNA-Sequencing (RNA-Seq) for Global Splicing Analysis
RNA-Seq provides a comprehensive, transcriptome-wide view of the splicing alterations induced by this compound.[22]
A. Principle: To sequence the entire population of RNA transcripts (the transcriptome) in a cell. By mapping the resulting sequence reads to a reference genome, one can identify and quantify different splice junctions and isoforms, revealing global patterns of intron retention, exon skipping, and alternative splice site usage.[23][24]
B. Materials:
-
High-quality total RNA (RIN > 7) from this compound-treated and control cells (biological replicates are essential).
-
RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).
-
High-throughput sequencer (e.g., Illumina NovaSeq).
-
Access to a high-performance computing cluster for data analysis.
C. Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cells in biological triplicate with this compound and vehicle control.
-
Extract total RNA and assess its integrity using a Bioanalyzer or similar instrument.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries according to the manufacturer's protocol. This typically involves mRNA purification (poly-A selection), fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the libraries to a sufficient depth to detect alternative splicing events (typically >30 million paired-end reads per sample).[25]
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to the reference genome using a splice-aware aligner like STAR.[26]
-
Differential Splicing Analysis: Use specialized software (e.g., rMATS, MAJIQ, LeafCutter) to identify and quantify differential splicing events (skipped exons, mutually exclusive exons, retained introns, etc.) between the this compound-treated and control groups.[26]
-
Visualization: Use tools like the Integrated Genome Browser (IGB) to visually inspect the read alignments at specific gene loci to confirm the results of the differential splicing analysis.[22][23]
-
D. Data Analysis:
-
The output of the analysis software will be a list of splicing events that are significantly different between conditions, often reported with a PSI value and a statistical significance score (p-value or FDR).
-
Perform pathway analysis (e.g., GO, KEGG) on the genes with significant splicing alterations to understand the biological processes most affected by this compound treatment.
References
- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spliceosome Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The spliceosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Spliceosome-Activating Complex: Molecular Mechanisms Underlying the Function of a Pleiotropic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of the spliceosome subunit SF3b triggers exon junction complex-independent nonsense-mediated decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Use of splicing reporter minigene assay to evaluate the effect on splicing of unclassified genetic variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for a minigene splice assay using the pET01 vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of splice variants using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Protocol for Visual Analysis of Alternative Splicing in RNA-Seq Data Using Integrated Genome Browser | Springer Nature Experiments [experiments.springernature.com]
- 24. biostat.wisc.edu [biostat.wisc.edu]
- 25. researchgate.net [researchgate.net]
- 26. Alternative splicing analysis of RNA-seq data using SAJR [protocols.io]
foundational research on spliceostatin A, a derivative of FR-900137
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spliceostatin A, a potent derivative of the natural product FR-900137, has emerged as a significant molecule in cancer research due to its specific inhibition of the spliceosome, the cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing.[1] This technical guide provides a comprehensive overview of the foundational research on spliceostatin A, detailing its mechanism of action, summarizing key quantitative data, and outlining detailed experimental protocols relevant to its study.
Mechanism of Action: Targeting the Spliceosome
Spliceostatin A exerts its cytotoxic effects by directly targeting the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[2][3] This interaction inhibits the splicing process, leading to an accumulation of unspliced pre-mRNA in the nucleus.[2] The binding of spliceostatin A to SF3b prevents the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA, a critical step in the formation of the active spliceosome.[3] This disruption of spliceosome assembly ultimately triggers downstream cellular stress responses, leading to cell cycle arrest and apoptosis.[2]
Quantitative Data
The anti-proliferative activity of spliceostatin A and its parent compound, this compound, has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Spliceostatin A | HeLa | Cervical Cancer | ~1 | [3] |
| Chronic Lymphocytic Leukaemia (CLL) cells | Leukaemia | low nanomolar | [2] | |
| This compound | P388 | Leukemia | 0.1 | [4] |
| L1210 | Leukemia | 0.3 | [4] | |
| KB | Cervical Cancer | 0.2 | [4] | |
| A549 | Lung Cancer | 1.0 | [4] | |
| HT-29 | Colon Cancer | 1.0 | [4] | |
| MEL-28 | Melanoma | 1.0 | [4] |
Experimental Protocols
In Vitro Splicing Assay
This protocol is adapted from standard methods for analyzing pre-mRNA splicing using HeLa cell nuclear extracts.[1][5]
Objective: To determine the inhibitory effect of spliceostatin A on pre-mRNA splicing in a cell-free system.
Materials:
-
HeLa cell nuclear extract
-
32P-labeled pre-mRNA substrate
-
Spliceostatin A (dissolved in DMSO)
-
Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Denaturing polyacrylamide gel
-
Phosphorimager system
Procedure:
-
Prepare splicing reactions on ice. In a typical 25 µL reaction, combine HeLa nuclear extract, splicing reaction buffer, and 32P-labeled pre-mRNA.
-
Add spliceostatin A at various concentrations to the experimental tubes. Add an equivalent volume of DMSO to the control tube.
-
Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow for splicing to occur.
-
Stop the reactions by adding proteinase K and incubating at 37°C for 15 minutes to digest proteins.
-
Extract the RNA from the reactions using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation to purify the RNA.
-
Resuspend the RNA pellets in a suitable loading buffer.
-
Analyze the RNA products by electrophoresis on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled RNA bands using a phosphorimager system. The inhibition of splicing will be indicated by a decrease in the amount of spliced mRNA product and an accumulation of unspliced pre-mRNA substrate in the presence of spliceostatin A.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[6][7]
Objective: To determine the IC50 value of spliceostatin A in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Spliceostatin A (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of spliceostatin A in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of spliceostatin A. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the spliceostatin A concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathways Affected by Spliceostatin A
The inhibition of splicing by spliceostatin A leads to a cellular stress response that culminates in apoptosis. One of the key pathways affected is the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Spliceostatin A has been shown to downregulate the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[2] This downregulation shifts the balance towards pro-apoptotic proteins, leading to the activation of caspases and the execution of apoptosis.
Conclusion
Spliceostatin A represents a powerful tool for studying the intricacies of the spliceosome and a promising lead compound for the development of novel anti-cancer therapeutics. Its specific mechanism of action, potent cytotoxicity, and the wealth of foundational research detailed in this guide provide a solid basis for further investigation and drug development efforts. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers entering or currently working in this exciting field.
References
- 1. Analysis of pre-mRNA splicing using HeLa cell nuclear extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SF3B1 inhibitor spliceostatin A (SSA) elicits apoptosis in chronic lymphocytic leukaemia cells through downregulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for FR-900137 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-900137 is a natural product that serves as a precursor to Spliceostatin A (SSA), a potent inhibitor of the spliceosome machinery. Specifically, this compound and its derivatives target the SF3b (splicing factor 3b) subcomplex of the U2 small nuclear ribonucleoprotein (snRNP).[1][2][3] This inhibition disrupts pre-mRNA splicing, an essential step in eukaryotic gene expression, leading to the accumulation of unspliced pre-mRNAs and the production of aberrant proteins.[2][4] Consequently, this disruption triggers cellular stress responses, including cell cycle arrest and apoptosis, making this compound and its analogs promising candidates for anti-cancer drug development.[5][][7]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
Table 1: Cytotoxicity of this compound and Spliceostatin A (SSA) in various cell lines.
| Compound | Cell Line | Cell Type | IC50 Value | Incubation Time | Reference |
| This compound | Various Cancer Cell Lines | Mixed | 0.18 - 0.71 ng/mL | Not Specified | [1] |
| This compound | DLD1 | Colorectal Cancer | 0.71 ng/mL | Not Specified | [1] |
| This compound | HCT116 | Colorectal Cancer | 0.31 ng/mL | Not Specified | [1] |
| This compound | Human Fibroblasts | Normal | 0.18 ng/mL | Not Specified | [1] |
| This compound | M-8 | Tumor Cells | Not Specified (Effective at 1-10 ng/mL) | 16 hours | [7] |
| Spliceostatin A | Various Human Cancer Cell Lines | Mixed | 0.6 - 3 nM | Not Specified | [5] |
| Spliceostatin A | HTB-26 | Breast Cancer | 10 - 50 µM | Not Specified | [8] |
| Spliceostatin A | PC-3 | Pancreatic Cancer | 10 - 50 µM | Not Specified | [8] |
| Spliceostatin A | HepG2 | Hepatocellular Carcinoma | 10 - 50 µM | Not Specified | [8] |
| Spliceostatin A | HCT116 | Colorectal Cancer | 22.4 µM (Compound 1) / 0.34 µM (Compound 2) | Not Specified | [8] |
| Spliceostatin A | Normal B (CD19+) Lymphocytes | Normal | 12.1 nM | Not Specified | [9] |
| Spliceostatin A | Normal T (CD3+) Lymphocytes | Normal | 61.7 nM | Not Specified | [9] |
| Spliceostatin A | Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | 2.5 - 20 nM (induces apoptosis) | 0 - 24 hours | [9][10] |
Note: The relationship between this compound and Spliceostatin A should be considered when interpreting these values, as this compound is the precursor.
Signaling Pathway
Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that reduces cell viability.
Experimental Workflow
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 1 µg/mL) and perform 1:10 dilutions. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Replace the medium in the wells with the prepared this compound dilutions.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Experimental Workflow
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
6-well plates or culture flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will not lead to overconfluence during the experiment.
-
Treat the cells with this compound at concentrations around the determined IC50 value for a specific time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Experimental Workflow
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
6-well plates or culture flasks
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at relevant concentrations for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Fix the cells at 4°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound has been shown to induce G1 and G2/M phase arrest.[7]
Conclusion
This compound is a valuable research tool for investigating the role of pre-mRNA splicing in cellular processes. By inhibiting the SF3b complex, it provides a means to study the consequences of splicing disruption, including the induction of apoptosis and cell cycle arrest, particularly in cancer cells. The protocols provided herein offer a framework for characterizing the in vitro effects of this compound, which can be adapted to specific cell lines and research questions. Careful dose-response and time-course experiments are recommended to determine the optimal conditions for each experimental system.
References
- 1. Splicing modulator FR901464 is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]
- 4. Spliceostatin A inhibits spliceosome assembly subsequent to prespliceosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Spliceostatin A | splicing inhibitor | CAS 391611-36-2 | Buy Spliceostatin A from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols for FR-900137 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-900137 and its derivatives are potent anti-tumor agents that function as inhibitors of the spliceosome, a critical cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. These compounds specifically target the Splicing Factor 3b (SF3b) subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex.[1][2] Inhibition of SF3b leads to widespread splicing defects, including intron retention and exon skipping, ultimately triggering apoptosis in cancer cells.[3] These application notes provide a comprehensive overview of the treatment protocols for this compound and its analogs, FR901464 and Spliceostatin A, in various cancer cell lines.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound analogs in a panel of human cancer cell lines and normal human fibroblasts. This data highlights the potent and broad-spectrum anti-cancer activity of these spliceosome inhibitors.
| Cell Line | Cancer Type | Compound | IC50 (ng/mL) | IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | FR901464 | 0.31 | ~0.6 | [1] |
| DLD1 | Colorectal Carcinoma | FR901464 | 0.71 | ~1.4 | [1] |
| RKO | Colorectal Carcinoma | FR901464 | - | - | [1] |
| Lovo | Colorectal Carcinoma | FR901464 | - | - | [1] |
| SW480 | Colorectal Carcinoma | FR901464 | - | - | [1] |
| COLO829 | Melanoma | FR901464 | - | - | [1] |
| HCC38 | Breast Carcinoma | FR901464 | - | - | [1] |
| Human Fibroblasts | Normal | FR901464 | 0.18 | ~0.35 | [1] |
| Multiple Human Cancer Cell Lines | Various | FR901464 | 0.6 - 3 nM | 0.6 - 3 | [4] |
| Multiple Human Cancer Cell Lines | Various | Spliceostatin C | 2.0 - 9.6 nM | 2.0 - 9.6 | [4] |
| Multiple Human Cancer Cell Lines | Various | Spliceostatin E | 1.5 - 4.1 nM | 1.5 - 4.1 | [4] |
| CWR22Rv1 | Prostate Cancer | Spliceostatin A | - | 0.6 | [5] |
| Normal B lymphocytes (CD19+) | Normal | Spliceostatin A | - | 12.1 | [5] |
| Normal T lymphocytes (CD3+) | Normal | Spliceostatin A | - | 61.7 | [5] |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | E7107 | Nanomolar range | - | [6] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Maintenance: Culture cancer cell lines in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound or its analogs (e.g., FR901464, Spliceostatin A) in a suitable solvent such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations for treatment.
-
Treatment Protocol: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) and allow them to adhere and reach 70-80% confluency. Replace the medium with fresh medium containing various concentrations of the spliceosome inhibitor or vehicle control (DMSO). The incubation time will vary depending on the specific assay, typically ranging from 24 to 72 hours.[1]
Cell Viability Assay (MTT Assay)
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the this compound compound for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-8, cleaved Caspase-3, PARP, Bcl-2 family proteins, SF3B1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
Mechanism of Action of this compound
This compound and its analogs exert their anti-tumor effects by directly inhibiting the SF3b complex within the spliceosome. This inhibition leads to the accumulation of pre-mRNA with retained introns and the generation of aberrantly spliced mRNA transcripts. These aberrant transcripts can lead to the production of non-functional or dominant-negative proteins, or trigger nonsense-mediated decay. Ultimately, this disruption of normal gene expression induces cell cycle arrest and apoptosis in cancer cells.
References
- 1. Splicing modulator FR901464 is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SF3B1 homeostasis is critical for survival and therapeutic response in T cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Splicing Assay Using FR-900137
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-mRNA splicing is a critical step in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form mature messenger RNA (mRNA). This process is carried out by a large and dynamic ribonucleoprotein complex known as the spliceosome. The spliceosome consists of five small nuclear RNAs (snRNAs) and numerous proteins, which assemble in a stepwise manner on the pre-mRNA. Given its essential role, the spliceosome is an attractive target for therapeutic intervention, particularly in oncology.
FR-900137, also known as FR901464, is a potent natural product that has been identified as a modulator of the spliceosome. It exerts its activity by targeting the SF3b complex, a subcomplex of the U2 snRNP that is crucial for the recognition of the branch point sequence within the intron. Specifically, this compound and its analogs, such as Spliceostatin A, bind to the SF3B1 subunit of the SF3b complex. This interaction interferes with the stable association of the U2 snRNP with the pre-mRNA, thereby stalling spliceosome assembly at the A complex stage and inhibiting the subsequent catalytic steps of splicing.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in an in vitro splicing assay. This powerful tool allows for the quantitative assessment of splicing inhibition and the detailed mechanistic study of compounds targeting the spliceosome.
Data Presentation
The following table summarizes the quantitative data for this compound and a related compound, demonstrating their potent inhibitory effects on pre-mRNA splicing in a cell-free system.
| Compound | Target | Assay System | IC50 (µM) | Reference |
| This compound (FR901464) | SF3b complex (SF3B1) | In vitro splicing with HeLa cell nuclear extract | 0.05 | [1][2] |
| Spliceostatin A | SF3b complex (SF3B1) | In vitro splicing with HeLa cell nuclear extract | 0.01 | [1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental workflow of the in vitro splicing assay, the following diagrams are provided.
References
Determining the Optimal Concentration of FR-900137 for Preclinical Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
FR-900137, a potent small molecule inhibitor of the spliceosome, has garnered significant interest in cancer research. By targeting the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the U2 snRNP, this compound disrupts the pre-mRNA splicing machinery, leading to aberrant splicing and subsequent apoptosis in cancer cells.[1][2] The determination of an optimal working concentration is a critical first step in preclinical studies to ensure meaningful and reproducible results while minimizing off-target effects.
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific experimental needs. This document includes a summary of reported IC50 values in various cancer cell lines, detailed protocols for essential experiments, and an overview of the key signaling pathways modulated by spliceosome inhibition.
Data Presentation: Efficacy of this compound and Analogs in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a crucial metric for quantifying the potency of a compound. The following tables summarize the reported IC50 values for this compound (also known as FR901464) and its analogs, Pladienolide B and Spliceostatin A, across a range of cancer cell lines. These values serve as a valuable starting point for designing dose-response experiments in your cell line of interest.
Table 1: IC50 Values of this compound (FR901464) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| DLD1 | Colorectal Cancer | 0.71 | [3] |
| HCT116 | Colorectal Cancer | 0.31 | [3] |
| HCC38 | Colorectal Cancer | ~0.6 | [3] |
| COLO829 | Melanoma | ~0.4 | [3] |
| Human Fibroblasts | Normal | 0.18 | [3] |
Table 2: IC50 Values of Pladienolide B in Gastric Cancer Cell Lines
| Cell Line | IC50 (nM) | Reference |
| MKN-1 | 0.6 | [4] |
| MKN-7 | 4.0 | [4] |
| MKN-28 | 1.2 | [4] |
| MKN-45 | 1.8 | [4] |
| MKN-74 | 1.1 | [4] |
| KATO-III | 1.1 | [4] |
Table 3: IC50 Values of Spliceostatin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Multiple Human Cancer Cell Lines | Various | 0.6 - 3.0 | [5] |
| Spliceostatin C | Various | 2.0 - 9.6 | [5] |
| Spliceostatin E | Various | 1.5 - 4.1 | [5] |
Experimental Workflow for Determining Optimal this compound Concentration
The following diagram outlines the general workflow for determining the optimal concentration of this compound for your experiments.
Caption: A generalized workflow for determining the optimal this compound concentration.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This protocol provides a method to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[7] c. Carefully remove the medium from each well. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[8]
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7] b. Subtract the absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (untreated cells), which is set to 100%. d. Plot the percentage of cell viability against the logarithm of the this compound concentration. e. Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
Protocol 2: Determination of IC50 using ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol offers a highly sensitive method to determine cell viability by quantifying ATP, an indicator of metabolically active cells.[3][9]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding and Drug Treatment: a. Follow steps 1 and 2 from the MTT Assay Protocol, using opaque-walled 96-well plates.
-
ATP Assay: a. After the desired incubation period, equilibrate the plate to room temperature for approximately 30 minutes. b. Prepare the ATP assay reagent according to the manufacturer's instructions. c. Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[3] d. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a luminometer. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. c. Determine the IC50 value as described in step 4 of the MTT Assay Protocol.
Protocol 3: Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)
This protocol verifies the direct binding of this compound to its target protein, SF3B1, within intact cells based on ligand-induced thermal stabilization.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes)
-
Primary antibody against SF3B1
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: a. Culture cells to 80-90% confluency. b. Treat one set of cells with this compound at a concentration known to be effective (e.g., 10x IC50) and another set with vehicle (DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: a. Harvest and resuspend the cells in PBS. b. Aliquot the cell suspension into PCR tubes for each temperature point in a predefined range (e.g., 40°C to 70°C in 2-3°C increments). c. Heat the tubes in a thermal cycler for 3 minutes at the respective temperatures, followed by a 3-minute cooling step at 4°C.[10]
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins. c. Collect the supernatant containing the soluble proteins. d. Determine the protein concentration of each supernatant.
-
Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Perform Western blotting using a primary antibody against SF3B1 to detect the amount of soluble SF3B1 at each temperature.
-
Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the percentage of soluble SF3B1 relative to the non-heated control against the temperature for both vehicle- and this compound-treated samples. c. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates thermal stabilization of SF3B1 upon drug binding, confirming target engagement.
Signaling Pathways Modulated by Spliceosome Inhibition
Inhibition of the spliceosome by this compound can have pleiotropic effects on cellular signaling. The following diagrams illustrate two key pathways that are often dysregulated in cancer and may be impacted by spliceosome inhibition.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Spliceosome modulation has been shown to induce NF-κB responses.
Caption: this compound-induced spliceosome inhibition can lead to cellular stress, activating the NF-κB pathway.
NRF2-Mediated Antioxidant Response Pathway
The NRF2 pathway is the primary cellular defense mechanism against oxidative stress. While a direct link between this compound and NRF2 is not well-established, the cellular stress induced by spliceosome inhibition may indirectly influence this pathway.
References
- 1. vividion.com [vividion.com]
- 2. The crosstalk between alternative splicing and circular RNA in cancer: pathogenic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.org [mdanderson.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Dissecting molecular cross-talk between Nrf2 and NF-κB response pathways | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. neb.com [neb.com]
- 10. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
Application Notes and Protocols for Studying Gene Expression Using the Splicing Modulator Pladienolide B
A Note on the Topic: The compound "FR-900137" specified in the query does not correspond to a known and widely studied molecule in the context of gene expression. It is presumed to be a typographical error. Therefore, these application notes and protocols are based on Pladienolide B , a well-characterized and potent splicing modulator, to provide a relevant and detailed resource for researchers, scientists, and drug development professionals.
Introduction
Pladienolide B is a natural product derived from the bacterium Streptomyces platensis. It is a highly potent inhibitor of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. By targeting the SF3B1 subunit of the spliceosome, Pladienolide B induces widespread changes in mRNA splicing, leading to intron retention, exon skipping, and other splicing alterations.[1] This modulation of splicing has profound effects on gene expression, making Pladienolide B a valuable tool for studying the role of splicing in various biological processes and a potential therapeutic agent, particularly in oncology.
These application notes provide an overview of the mechanism of action of Pladienolide B, its effects on gene expression with quantitative data, and detailed protocols for its application in cell culture-based experiments.
Mechanism of Action
Pladienolide B exerts its biological effects by directly binding to the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome. This binding event interferes with the proper recognition of the branch point sequence during the early stages of spliceosome assembly.[2] Consequently, the catalytic activity of the spliceosome is inhibited, leading to the accumulation of unspliced or aberrantly spliced pre-mRNAs. These altered transcripts can result in the production of non-functional proteins, trigger nonsense-mediated decay (NMD), or lead to the generation of novel protein isoforms. The widespread disruption of splicing ultimately impacts global gene expression, leading to cell cycle arrest, apoptosis, and inhibition of cell proliferation in a variety of cancer cell lines.[3][4]
Data Presentation
Table 1: In Vitro Cytotoxicity of Pladienolide B in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pladienolide B in a range of cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 30.7 ± 2.2 | [5] |
| MCF-7 | Breast Cancer | 415.0 ± 5.3 | [5] |
| MDA-MB-468 | Breast Cancer | Not specified | [5] |
| HCT-116 | Colon Cancer | Not specified | [5] |
| Gastric Cancer Cell Lines (average of 6) | Gastric Cancer | 1.6 ± 1.2 | [6] |
| HEL | Erythroleukemia | 1.5 | [7] |
| K562 | Erythroleukemia | 25 | [7] |
Table 2: Effect of Pladienolide B on the Expression of Wnt Signaling Pathway Components in HeLa Cells
Pladienolide B has been shown to modulate the Wnt signaling pathway. The following table presents the fold change in mRNA expression of key Wnt pathway genes in HeLa cells treated with 100 nM Pladienolide B for 24 hours, as determined by qRT-PCR.[8]
| Gene | Function | Fold Change (vs. Control) |
| LEF1 | Transcription factor | 8.33-fold decrease |
| CCND1 | Cell cycle regulator | 6.25-fold decrease |
| FN1 | Extracellular matrix protein | 5.26-fold decrease |
Signaling Pathways and Experimental Workflows
Wnt Signaling Pathway Inhibition by Pladienolide B
Pladienolide B treatment leads to the downregulation of key components of the Wnt signaling pathway. This is achieved through the modulation of splicing of genes involved in this pathway, ultimately affecting cell proliferation and survival.[1][8]
Caption: Inhibition of the Wnt signaling pathway by Pladienolide B.
Experimental Workflow for RNA-Seq Analysis
This workflow outlines the key steps for investigating the effects of Pladienolide B on gene expression using RNA sequencing (RNA-seq).
Caption: A typical workflow for RNA-seq analysis of splicing modulator effects.
Experimental Protocols
Protocol 1: Cell Treatment and RNA Extraction for Gene Expression Analysis
This protocol describes the treatment of cultured cells with Pladienolide B and subsequent extraction of total RNA for downstream applications such as qRT-PCR and RNA-seq.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Pladienolide B (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
-
Nuclease-free water
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment:
-
Prepare working solutions of Pladienolide B in complete culture medium at the desired final concentrations (e.g., 10 nM, 100 nM).
-
Prepare a vehicle control solution with the same final concentration of DMSO as the highest Pladienolide B concentration.
-
Remove the old medium from the cells and replace it with the medium containing Pladienolide B or DMSO.
-
Incubate the cells for the desired treatment duration (e.g., 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
RNA Extraction:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of TRIzol reagent directly to each well and lyse the cells by pipetting up and down several times.
-
Transfer the lysate to a nuclease-free microcentrifuge tube.
-
Proceed with RNA extraction according to the TRIzol manufacturer's protocol or the instructions of your chosen RNA extraction kit.
-
Resuspend the final RNA pellet in nuclease-free water.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess the integrity of the RNA by running an aliquot on an agarose gel or using a bioanalyzer. Intact 28S and 18S ribosomal RNA bands should be visible.
-
Protocol 2: Analysis of Alternative Splicing by Quantitative RT-PCR (qRT-PCR)
This protocol allows for the validation of alternative splicing events identified by RNA-seq or the targeted analysis of specific splicing changes.
Materials:
-
Total RNA from treated and control cells (from Protocol 1)
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or probe-based)
-
Nuclease-free water
-
Primers designed to specifically amplify different splice isoforms (see primer design considerations below)
Primer Design:
-
To detect exon skipping, design one primer in the upstream constitutive exon and the other in the downstream constitutive exon. This will generate products of different sizes depending on the inclusion or exclusion of the alternative exon.
-
To detect intron retention, design one primer in an exon and the other within the retained intron.
Procedure:
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR:
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers (final concentration of ~200-500 nM each), and cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample and target.
-
Calculate the relative expression of each splice isoform using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB) that is not affected by the treatment.
-
The Percent Spliced In (PSI) value for an exon can be calculated as: PSI = [Inclusion isoform] / ([Inclusion isoform] + [Exclusion isoform]).
-
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol describes a method to quantify apoptosis in cells treated with Pladienolide B.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and floating cells from the culture plates. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the analysis of cell cycle distribution in cells treated with Pladienolide B.
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest cells and wash once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using a linear scale for the PI channel (FL2 or equivalent).
-
Acquire data for at least 20,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is often observed after Pladienolide B treatment.[9]
-
References
- 1. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of splicing changes using semi-quantitative RT-PCR [bio-protocol.org]
- 3. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Characterization of Alternative RNA Splicing | Springer Nature Experiments [experiments.springernature.com]
- 6. biorxiv.org [biorxiv.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for Investigating Splicing-Dependent Cellular Processes Using FR-900137
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-900137 is a potent pre-mRNA splicing inhibitor that targets the SF3b subunit of the spliceosome. By interfering with the splicing machinery, this compound provides a powerful tool to investigate the role of splicing in various cellular processes, including cell cycle progression, apoptosis, and signal transduction. These application notes provide detailed protocols and guidelines for utilizing this compound to explore these fundamental biological pathways.
Mechanism of Action: this compound and other SF3b inhibitors bind to the SF3b complex within the spliceosome, leading to the arrest of spliceosome assembly at the pre-spliceosomal A complex. This inhibition of splicing can lead to the accumulation of unspliced pre-mRNAs and the generation of alternative splice variants. A key consequence of this activity is the altered splicing of the anti-apoptotic protein MCL-1, shifting the balance from the anti-apoptotic long isoform (Mcl-1L) to the pro-apoptotic short isoform (Mcl-1S), thereby promoting apoptosis in cancer cells.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides exemplar IC50 values for closely related SF3b inhibitors, Spliceostatin A and Pladienolide B, in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration of this compound in your experiments.
Table 1: Exemplar IC50 Values for SF3b Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Spliceostatin A | HeLa | Cervical Cancer | ~1 | [1] |
| Pladienolide B | A549 | Lung Cancer | ~10 | [2] |
| Pladienolide B | HeLa | Cervical Cancer | ~1 | [2] |
| E7107 (Pladienolide B derivative) | Mel202 (SF3B1MUT) | Uveal Melanoma | 0.5 - 1 | [3] |
| E7107 (Pladienolide B derivative) | 92.1 (SF3B1WT) | Uveal Melanoma | >15 | [3] |
Note: The optimal concentration and treatment time for this compound should be determined empirically for each cell line and experimental condition.
Experimental Protocols
Analysis of Cell Cycle Arrest by Propidium Iodide Staining and Flow Cytometry
This protocol describes how to assess the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
HeLa cells (or other cell line of interest)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 1, 10, 100 nM) for various time points (e.g., 12, 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvest:
-
Aspirate the medium and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or at -20°C for long-term storage).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel to visualize the G1, S, and G2/M populations.
-
Gate out doublets and debris using forward and side scatter parameters.
-
Analyze the cell cycle distribution using appropriate software.
-
Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic cells following treatment with this compound.
Materials:
-
This compound
-
A549 cells (or other cell line of interest)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed A549 cells in 6-well plates to reach 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 10, 50, 200 nM) for various time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Cell Harvest:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately on a flow cytometer.
-
Annexin V-FITC negative and PI negative cells are viable.
-
Annexin V-FITC positive and PI negative cells are in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
-
Analysis of MCL-1 Splice Variants by Quantitative RT-PCR (qRT-PCR)
This protocol details the measurement of the relative expression of Mcl-1L and Mcl-1S isoforms.
Materials:
-
This compound
-
Cancer cell line of interest
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for Mcl-1L and Mcl-1S (and a housekeeping gene)
-
qPCR instrument
Protocol:
-
Treatment and RNA Extraction: Treat cells with this compound as desired. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions using a master mix, cDNA, and specific primers for Mcl-1L, Mcl-1S, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Primer Design (Example):
-
Mcl-1L (forward primer in exon 1, reverse primer in exon 2)
-
Mcl-1S (forward primer in exon 1, reverse primer spanning the exon 1-3 junction)
-
Total Mcl-1 (primers in a common exon, e.g., exon 3)
-
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of each splice variant using the ΔΔCt method, normalized to the housekeeping gene.
-
Determine the ratio of Mcl-1S to Mcl-1L to assess the splicing switch.
-
Western Blot Analysis of Signaling Pathway Proteins
This protocol is for detecting changes in key proteins of the DNA damage and p53 signaling pathways.
Materials:
-
This compound
-
Cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-Chk1 (Ser345), anti-p53, anti-p21)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treatment and Lysis: Treat cells with this compound. Lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Mandatory Visualizations
Caption: Mechanism of action of this compound on the spliceosome.
Caption: Experimental workflow for cell cycle analysis.
Caption: this compound alters MCL-1 splicing to promote apoptosis.
Caption: Putative signaling pathways affected by this compound.
References
Application Notes and Protocols: FR-900137 as a Chemical Probe for Spliceosome Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pre-mRNA splicing is a fundamental step in eukaryotic gene expression, carried out by a large and dynamic ribonucleoprotein complex known as the spliceosome. The spliceosome's core components include small nuclear ribonucleoproteins (snRNPs) U1, U2, U4, U5, and U6. Splicing Factor 3b Subunit 1 (SF3B1), a key component of the U2 snRNP, is critical for recognizing the branch point sequence within the intron, an early and essential step in spliceosome assembly.[1][2] Mutations and dysregulation of splicing factors, particularly SF3B1, are frequently observed in various cancers, including myelodysplastic syndromes, chronic lymphocytic leukemia, and uveal melanoma, making the spliceosome an attractive target for therapeutic intervention.[1][3][4]
FR-900137 (also known as FR901464) and its derivatives, such as Spliceostatin A and Pladienolide B, are potent natural product inhibitors of the spliceosome. These molecules act as powerful chemical probes to dissect the function of the spliceosome and explore its therapeutic targeting. They bind directly to the SF3B1 protein, interfering with the stable association of the U2 snRNP with the pre-mRNA branch point.[1][3] This interference stalls spliceosome assembly, typically after the formation of the A complex, leading to widespread changes in splicing, including intron retention and exon skipping, which can ultimately trigger apoptosis in cancer cells.[1][5][6]
These application notes provide detailed protocols for utilizing this compound as a chemical probe to study spliceosome function, assess target engagement, and evaluate its effects on cellular processes.
Quantitative Data Summary
The inhibitory activity of this compound and its analogs varies depending on the assay system and substrate. The following table summarizes key quantitative data for SF3B1 inhibitors.
| Compound | Assay Type | Cell Line / System | IC50 / GI50 Value |
| Meayamycin (FR901464 analog) | Growth Inhibition | MCF-7 cells | ~20 pM[2] |
| DDD00107587 (Madrasin) | In Vitro Splicing (Ad1 pre-mRNA) | HeLa Nuclear Extract | ~30 µM |
| DDD00107587 (Madrasin) | In Vitro Splicing (MINX pre-mRNA) | HeLa Nuclear Extract | ~75 µM |
| Pladienolide B | Cell Growth | HT1080 cells | 1-5 nM (co-treatment)[7] |
| E7107 | Cell Viability | SF3B1-mutated UM cells | Effective at various concentrations[3] |
Note: Specific IC50 values for this compound are often proprietary or reported for its analogs. Researchers should perform dose-response experiments to determine the optimal concentration for their specific system.
Experimental Protocols
Protocol 1: In Vitro Splicing Assay
This assay directly measures the effect of this compound on the catalytic activity of the spliceosome in a cell-free system using nuclear extract and a radiolabeled pre-mRNA substrate.[8][9][10]
Principle
A 32P-labeled pre-mRNA transcript is incubated with splicing-competent HeLa nuclear extract in the presence or absence of this compound. The splicing reaction produces intermediates (lariat-intron, exon 1) and a final spliced mRNA product. These RNA species are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. Inhibition of splicing is observed as a decrease in mRNA product and an accumulation of pre-mRNA substrate.[8][9]
Materials
-
HeLa S3 Nuclear Extract (commercially available or prepared in-house)
-
32P-UTP
-
Minigene construct for in vitro transcription (e.g., Ad2, MINX)[6]
-
T7 RNA Polymerase
-
ATP, CTP, GTP
-
This compound (stock solution in DMSO)
-
Splicing Reaction Buffer (e.g., Buffer D: 20 mM HEPES-KOH pH 8.0, 100 mM KCl, 0.2 mM EDTA, 20% glycerol, 1 mM DTT)[10]
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
RNA Loading Dye (e.g., 90% formamide, 0.1% bromophenol blue, 0.1% xylene cyanol)[10]
-
Denaturing Polyacrylamide Gel (6-8%, 7M Urea)
Procedure
-
In Vitro Transcription: Synthesize 32P-labeled pre-mRNA from a linearized minigene template using T7 RNA polymerase according to the manufacturer's protocol. Purify the transcript by gel electrophoresis.
-
Splicing Reaction Setup: On ice, assemble the splicing reactions in a final volume of 25 µL. A typical reaction includes:
-
Incubation: Incubate the reactions at 30°C for 60-120 minutes.[11]
-
RNA Extraction: Stop the reaction by adding 150 µL of a solution containing Proteinase K and incubating at 37°C for 15-30 minutes. Extract RNA using phenol:chloroform, followed by ethanol precipitation.
-
Analysis: Resuspend the RNA pellet in loading dye, denature at 95°C for 5 minutes, and resolve the RNA species on a denaturing polyacrylamide/urea gel.
-
Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the pre-mRNA, splicing intermediates, and mRNA product. Quantify band intensities to determine the percentage of splicing inhibition.
Diagram: In Vitro Splicing Assay Workflow
Protocol 2: Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA™)
This protocol verifies that this compound directly binds to its target protein, SF3B1, within intact cells.
Principle
The binding of a ligand (this compound) to its target protein (SF3B1) typically increases the protein's thermal stability.[12] CETSA measures this stabilization by treating cells with the compound, heating them across a temperature gradient, lysing the cells, and separating the soluble protein fraction from the aggregated, denatured fraction. The amount of soluble SF3B1 remaining at each temperature is quantified by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[12][13]
Materials
-
Cell line of interest (e.g., HeLa, K562)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler with a temperature gradient function
-
Liquid nitrogen and 37°C water bath for freeze-thaw cycles
-
Ultracentrifuge
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibody against SF3B1
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.[13]
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~2-5 x 10⁶ cells/mL.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each condition (vehicle and this compound treated). Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 25°C for 3 minutes.[13][16] Include a non-heated control (room temperature or on ice).
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g or 100,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins.[13]
-
Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.
-
Western Blot Analysis: Denature the samples in Laemmli buffer, separate proteins by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for SF3B1, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Detect the signal using an ECL substrate. Quantify the band intensity for SF3B1 at each temperature point. Plot the percentage of soluble SF3B1 relative to the non-heated control against temperature for both vehicle and this compound-treated samples to generate melting curves. A rightward shift in the curve for the this compound-treated sample indicates thermal stabilization and target engagement.
Diagram: CETSA™ Experimental Workflow
Protocol 3: Analysis of Alternative Splicing by RT-PCR
This assay assesses the impact of this compound on the splicing patterns of specific genes in a cellular context.
Principle
Cells are treated with this compound, and total RNA is extracted. RT-PCR is then performed using primers that flank a region known to undergo alternative splicing. The resulting PCR products, representing different splice isoforms, are resolved by agarose gel electrophoresis. Changes in the ratio of these isoforms upon treatment indicate that this compound is modulating splicing. Inhibition of splicing can lead to an increase in the unspliced pre-mRNA transcript or a shift in alternative splicing patterns, such as exon skipping.[5][6]
Materials
-
Cell line of interest
-
This compound (stock solution in DMSO)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
Taq polymerase and PCR reagents
-
Gene-specific primers flanking an alternative exon or intron
-
Agarose gel electrophoresis equipment
-
DNA ladder and loading dye
Procedure
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with a dose-range of this compound and a vehicle control for a specified time (e.g., 4-24 hours).[6]
-
RNA Extraction: Harvest the cells and extract total RNA using a standard protocol. Ensure RNA quality and integrity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase.
-
PCR Amplification: Perform PCR using primers designed to amplify across an intron or a known alternative exon of a target gene. Include a housekeeping gene (e.g., GAPDH, ACTB) as a control.
-
Analysis: Resolve the PCR products on an agarose gel. Visualize the bands corresponding to different splice isoforms (e.g., exon included vs. exon skipped) or spliced vs. unspliced transcripts.
-
Quantification: Quantify the intensity of the bands to determine the relative abundance of each isoform. Calculate the percent spliced in (PSI) or the ratio of spliced to unspliced mRNA to measure the effect of this compound.
Mechanism of Action and Downstream Effects
This compound functions by binding to the SF3B complex, a core component of the U2 snRNP. This interaction allosterically modulates the conformation of SF3B1, preventing the stable loading of the U2 snRNP onto the pre-mRNA branch point sequence.[3] This stalls the spliceosome assembly pathway, leading to a global disruption of splicing. The cellular consequences of this inhibition are profound and form the basis of its anti-tumor activity.
Diagram: this compound Mechanism and Cellular Consequences
References
- 1. What are SF3B1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Differential RNA splicing as a potentially important driver mechanism in multiple myeloma | Haematologica [haematologica.org]
- 5. Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Small Molecule Inhibitors of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of RNA Splicing Increases Vulnerability of Cells to DNA-PK Inhibitors [mdpi.com]
- 8. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols for Studying FR-900137-Mediated Splicing Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-cursor messenger RNA (pre-mRNA) splicing is a fundamental process in eukaryotic gene expression, carried out by a large ribonucleoprotein complex known as the spliceosome. This intricate machinery removes non-coding introns and ligates coding exons to produce mature messenger RNA (mRNA) ready for translation. The spliceosome is a dynamic complex composed of five small nuclear RNAs (snRNAs) and numerous proteins. Its assembly and catalytic activity are critical for generating proteomic diversity through alternative splicing.
Dysregulation of splicing is a hallmark of various diseases, including cancer. Mutations in core splicing factors are frequently observed in hematological malignancies and solid tumors. This has made the spliceosome an attractive target for therapeutic intervention. FR-900137 and its derivatives (e.g., Pladienolide B, E7107, H3B-8800) are potent anti-tumor natural products that function as splicing inhibitors. They specifically target the SF3b complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP), thereby stalling spliceosome assembly and inducing cancer cell death.
These application notes provide a comprehensive guide to the experimental design for investigating the effects of this compound. Detailed protocols for key cellular and biochemical assays are provided to enable researchers to characterize its mechanism of action and evaluate its therapeutic potential.
Mechanism of Action: Targeting the SF3b Complex
This compound and its analogs bind to the SF3B1 subunit of the SF3b complex. This complex is essential for recognizing the branch point adenosine (BPA) within the intron, a crucial step for the initiation of the splicing reaction. By occupying the BPA-binding pocket, this compound competitively inhibits the binding of the pre-mRNA substrate. This interference prevents the stable formation of the pre-catalytic spliceosome (Complex A) and stalls the assembly process, leading to a global disruption of splicing, intron retention, and exon skipping. The accumulation of mis-spliced mRNA transcripts triggers downstream cellular stress pathways, ultimately leading to cell cycle arrest and apoptosis.
Data Presentation: Quantitative Effects of SF3b Inhibitors
The following tables summarize the cytotoxic and splicing modulation effects of this compound-related compounds. Due to limited publicly available data for this compound, representative data from Pladienolide B and H3B-8800 are included to illustrate typical potency and effects.
Table 1: Cytotoxicity (IC50) of SF3b Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| Pladienolide B | HEL | Erythroleukemia | 1.5 | Trypan Blue | [1] |
| Pladienolide B | K562 | Erythroleukemia | 25 | Trypan Blue | [1] |
| Pladienolide B | MKN-1 | Gastric Cancer | 0.6 | MTT Assay | [2] |
| Pladienolide B | MKN-7 | Gastric Cancer | 4.0 | MTT Assay | [2] |
| Pladienolide B | NUGC-3 | Gastric Cancer | 1.0 | MTT Assay | [2] |
| Pladienolide B | NUGC-4 | Gastric Cancer | 1.1 | MTT Assay | [2] |
| H3B-8800 | K562 (SF3B1 WT) | CML | >25 | Cell Viability | [3] |
| H3B-8800 | K562 (SF3B1 K700E) | CML (Engineered) | ~50 | Cell Viability | [3][4] |
| H3B-8800 | HNT-34 (SF3B1 K700E) | AML | Not specified | In vivo efficacy | [4] |
Note: IC50 values can vary based on the assay method, cell line origin, and incubation time.
Table 2: Examples of Gene-Specific Splicing Alterations Induced by SF3b Inhibitors
| Gene Target | Splicing Event | Effect | Method | Reference |
| Dystrophin (Exon 45) | Exon Skipping | ~80% of transcripts show exon 45 deletion with specific AOs | RT-PCR | [5] |
| MBD4, MAP3K7 | Canonical & Aberrant Splicing | Dose-dependent modulation of mature and pre-mRNA levels | TLDA | [4] |
| DNAJB1 | Unspliced Transcript | Increased levels of unspliced pre-mRNA | qPCR | [1] |
| Multiple Genes | Intron Retention | Global increase in intron retention events | RNA-Seq | [6] |
Experimental Workflow Overview
A typical experimental workflow to characterize this compound involves a multi-faceted approach, starting from basic cytotoxicity assessment to in-depth transcriptomic analysis, and finally, validation at the protein level.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT-Based)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in all wells should be consistent and non-toxic (e.g., <0.1%).
-
Remove the medium and add 100 µL of medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO only) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: In Vitro Splicing Assay
This assay directly measures the inhibitory effect of this compound on the splicing machinery using nuclear extracts and a pre-mRNA substrate.
Materials:
-
HeLa nuclear extract
-
Radiolabeled (³²P-UTP) pre-mRNA substrate (e.g., MINX or adenovirus major late)
-
This compound
-
Splicing reaction buffer components (ATP, MgCl₂, KCl, DTT, Creatine Phosphate)
-
Proteinase K
-
Urea-polyacrylamide gels (e.g., 6-8%)
-
TBE buffer
-
Formamide loading dye
-
Phosphorimager system
Procedure:
-
Reaction Assembly: On ice, assemble splicing reactions in a final volume of 25 µL. A typical reaction contains ~40-50% nuclear extract, 1 mM ATP, 3 mM MgCl₂, and other buffer components.
-
Inhibitor Addition: Add this compound (dissolved in DMSO) to the desired final concentration. Include a DMSO-only control. Pre-incubate the extract with the inhibitor for 10-15 minutes on ice.
-
Initiate Splicing: Add ~10-20 fmol of ³²P-labeled pre-mRNA substrate to each reaction to start.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 30-90 minutes).
-
RNA Extraction: Stop the reaction by adding Proteinase K solution and incubate at 37°C for 15-30 minutes. Perform phenol:chloroform extraction followed by ethanol precipitation to isolate the RNA.
-
Gel Electrophoresis: Resuspend the RNA pellet in formamide loading dye, denature at 95°C for 5 minutes, and load onto a denaturing urea-polyacrylamide gel.
-
Visualization: Run the gel until the dye front reaches the bottom. Dry the gel and expose it to a phosphor screen.
-
Analysis: Visualize and quantify the bands corresponding to pre-mRNA, mRNA, and splicing intermediates using a phosphorimager. Calculate splicing efficiency as the ratio of mRNA to the total of mRNA and pre-mRNA.
Protocol 3: RNA-Sequencing and Analysis
RNA-Seq provides a global, unbiased view of splicing alterations induced by this compound.
Procedure:
-
Cell Treatment & RNA Extraction: Treat cells with this compound at a relevant concentration (e.g., near the IC50) and for a specific duration (e.g., 24 hours). Include vehicle-treated controls. Harvest cells and extract total RNA using a high-quality RNA isolation kit. Ensure high RNA integrity (RIN > 8.0).
-
Library Preparation: Prepare sequencing libraries from 100-1000 ng of total RNA. This typically involves rRNA depletion, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads (e.g., 2x150 bp).
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess raw read quality.
-
Alignment: Align reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Differential Splicing Analysis: Use specialized software (e.g., rMATS, MAJIQ, LeafCutter) to identify and quantify alternative splicing events (exon skipping, intron retention, alternative 3'/5' splice sites) between this compound-treated and control samples.
-
Visualization: Use tools like Sashimi plots to visualize splicing patterns for specific genes of interest.
-
Protocol 4: Western Blot Analysis
Western blotting is used to validate the downstream consequences of splicing inhibition at the protein level. For example, to confirm the downregulation of a protein whose transcript is aberrantly spliced.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system (wet or semi-dry)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins and a loading control like GAPDH or ß-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Lysate Preparation: Lyse cell pellets in ice-cold RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the target protein signal to the loading control.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The mRNA puzzle: Intron retention under stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Replicative aging in yeast involves dynamic intron retention patterns associated with mRNA processing/export and protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense oligonucleotide induced dystrophin exon 45 skipping at a low half-maximal effective concentration in a cell-free splicing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevalent intron retention fine-tunes gene expression and contributes to cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etoposide-induced cytotoxicity in two human T-cell leukemic lines: delayed loss of membrane permeability rather than DNA fragmentation as an indicator of programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing FR-900137 stock solutions for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-900137 is an antibiotic produced by the bacterium Streptomyces unzenensis.[1][2] As a member of the phosphonate class of antibiotics, it exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] This document provides detailed protocols for the preparation of this compound stock solutions for use in laboratory research settings. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in biological assays.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₂₀N₃O₄P | [3][4] |
| Molecular Weight | 253.23 g/mol | [3][4] |
| Appearance | White solid powder | [1][3][4] |
| Purity | >98% (typical) | [3] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | |
| Long-term Storage | -20°C | [3] |
| Short-term Storage | 0 - 4°C (Dry, dark) | [3] |
Mechanism of Action and Signaling Pathway
This compound is a phosphonate antibiotic.[2][5] While the specific molecular target of this compound has not been definitively elucidated in the available literature, antibiotics of this class, such as fosfomycin, are known to inhibit bacterial cell wall biosynthesis.[6][7] The proposed mechanism involves the inhibition of key enzymes in the early stages of peptidoglycan synthesis. Phosphonopeptides, which share structural similarities, have been shown to be actively transported into the bacterial cell where they inhibit enzymes such as D-Ala-D-Ala synthetase and alanine racemase, crucial for building the peptidoglycan layer.[8]
The following diagram illustrates a generalized pathway for the inhibition of bacterial cell wall synthesis by phosphonate antibiotics.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL), sterile
-
Pipette and sterile filter tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 1 mL x 253.23 g/mol = 2.5323 mg
-
-
-
Weigh this compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh approximately 2.53 mg of this compound powder directly into the tube. Record the exact weight.
-
-
Calculate the required volume of DMSO:
-
Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 253.23 ( g/mol )] / 10 (mmol/L)
-
-
-
Dissolve the compound:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary, but avoid overheating.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage, place the aliquots at -20°C. For short-term storage (days to weeks), store at 4°C, protected from light.
-
Note on Solubility: If the exact solubility of a particular batch of this compound is unknown, it is recommended to perform a solubility test by starting with a small amount of solvent and gradually adding more until the compound is fully dissolved to determine the maximum practical stock concentration.
Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing the this compound stock solution.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before use for detailed safety information.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Dispose of waste materials according to institutional and local regulations.
References
- 1. discoverbiotech.com [discoverbiotech.com]
- 2. This compound, a new antibiotic. I. Taxonomy and fermentation of the organism, and isolation and characterization of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. medkoo.com [medkoo.com]
- 5. This compound, a new antibiotic. II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Phosphonate Antibiotic [pdb101.rcsb.org]
- 7. What is the mechanism of Fosfomycin Calcium Hydrate? [synapse.patsnap.com]
- 8. Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Splicing Modulators Using FR-900137 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-mRNA splicing is a critical process in eukaryotic gene expression, and its dysregulation is implicated in numerous diseases, including cancer and genetic disorders. The spliceosome, the cellular machinery responsible for splicing, has emerged as a promising therapeutic target. Small molecules that modulate splicing, such as FR-900137 and its analogs (e.g., Spliceostatin A, Pladienolide B), represent a compelling class of potential therapeutics. These molecules typically target the SF3b complex, a sub-unit of the U2 small nuclear ribonucleoprotein (snRNP) particle, leading to the inhibition of splicing.
High-throughput screening (HTS) is a powerful methodology for identifying and characterizing novel splicing modulators from large compound libraries. This document provides detailed application notes and protocols for utilizing HTS to discover and evaluate compounds that, like this compound, target the spliceosome.
Mechanism of Action: SF3B1 Inhibition
This compound and its derivatives are potent inhibitors of the SF3B1 protein, a core component of the spliceosome.[1][2] By binding to the SF3b complex, these inhibitors stall the spliceosome at an early stage of assembly, preventing the formation of a catalytically active complex.[3][4] This interference with the splicing machinery leads to the accumulation of unspliced pre-mRNA, intron retention, or the use of cryptic splice sites, ultimately resulting in aberrant mRNA transcripts and cellular apoptosis, particularly in rapidly dividing cancer cells.[2][5]
Caption: Mechanism of SF3B1 Inhibition by this compound Analogs.
High-Throughput Screening Strategies
Several HTS assays can be employed to identify and characterize splicing modulators. The choice of assay depends on the specific research question, available resources, and desired throughput.
In Vitro Splicing Assays
These assays directly measure the biochemical process of splicing using cell-free extracts and a labeled pre-mRNA substrate. They are valuable for identifying compounds that directly interact with the spliceosome machinery.
Workflow for a Quantitative In Vitro Splicing Assay:
Caption: Workflow of a High-Throughput In Vitro Splicing Assay.
Cell-Based Reporter Assays
Cell-based assays utilize engineered reporter genes that produce a measurable signal (e.g., fluorescence or luminescence) upon a specific splicing event. These assays provide insights into a compound's activity within a cellular context, accounting for cell permeability and metabolism. Dual-fluorescence or dual-luciferase reporters are commonly used to normalize for cell viability and transfection efficiency.[6][7][8][9]
Logical Flow of a Dual-Fluorescence Reporter Assay:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SF3B1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High Throughput Assay to Identify Small Molecule Modulators of Alternative pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening Method to Identify Alternative Splicing Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HCS-Splice: A High-Content Screening Method to Advance the Discovery of RNA Splicing-Modulating Therapeutics [mdpi.com]
- 9. High-throughput sensitive screening of small molecule modulators of microexon alternative splicing using dual Nano and Firefly luciferase reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting FR-900137 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with FR-900137. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is an antibiotic produced by a strain of Streptomyces.[1][2][3] Its chemical structure has been identified as methyl hydrogen N1-methyl N2-(L)-leucyl phosphorohydrazidate.[1][2]
Summary of this compound Chemical Properties
| Property | Value | Source |
| Chemical Formula | C8H20N3O4P | [4] |
| Molecular Weight | 253.23 g/mol | [4] |
| Appearance | Solid powder | [4] |
| CAS Number | 73706-58-8 | [3][4] |
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
There is limited publicly available data on the specific solubility of this compound. However, based on its chemical structure as a derivative of L-leucine, a systematic approach to solvent selection can be undertaken. It is recommended to always start with a small amount of the compound for solubility testing.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
Cloudiness or precipitation indicates that the compound is not fully dissolved. This can be due to using an inappropriate solvent, the concentration being too high, or a change in solvent polarity when diluting a stock solution. Refer to the troubleshooting guide below for a step-by-step approach to resolving this issue.
Troubleshooting Guide for this compound Insolubility
This guide provides a systematic workflow to address solubility challenges with this compound.
Step 1: Initial Solvent Selection
Given that this compound is a derivative of the amino acid L-leucine, its solubility is likely influenced by pH and the polarity of the solvent. L-leucine itself is soluble in water, as well as in acidic and alkaline solutions.[5][6] Therefore, a logical starting point for solubilizing this compound is to test a range of solvents from aqueous to organic.
Recommended Starting Solvents
| Solvent Category | Examples | Rationale & Considerations |
| Aqueous | Deionized Water | Start with water as L-leucine is water-soluble.[5][6] |
| Aqueous Acid (e.g., 0.1 M HCl) | The free amino group in the leucine moiety may be protonated, increasing solubility. | |
| Aqueous Base (e.g., 0.1 M NaOH) | The phosphonate group may be deprotonated, increasing solubility. | |
| Organic | DMSO, Ethanol, DMF | Derivatives of L-leucine, such as FMOC-L-leucine, show good solubility in these organic solvents.[7] |
Step 2: Experimental Protocol for Solubility Testing
-
Aliquot a small amount of your solid this compound for testing to preserve your main stock.
-
Add the selected solvent dropwise to the compound.
-
Vortex or sonicate the mixture to aid dissolution. Gentle heating may also be considered, but be mindful of potential degradation.
-
Visually inspect for any undissolved particles against a dark background.
-
If the compound dissolves, you can proceed to determine the approximate concentration. If not, proceed to the next solvent in the recommended list.
Workflow for Troubleshooting Insolubility
Caption: Troubleshooting workflow for this compound insolubility.
Step 3: Preparing Stock Solutions and Avoiding Precipitation
Once a suitable solvent is identified (e.g., DMSO), a concentrated stock solution can be prepared. A common issue arises when diluting a stock solution in an organic solvent into an aqueous buffer for experiments, which can cause the compound to precipitate.
Protocol for Diluting Stock Solutions:
-
Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.
-
For your experiment, perform serial dilutions of the stock solution in the same organic solvent to get closer to your final concentration.
-
Add the diluted compound dropwise to your aqueous buffer while vortexing to ensure rapid mixing and minimize local concentration gradients that can lead to precipitation.
-
Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent effects on your cells or assay.
Mechanism of Action and Signaling Pathways
Currently, the specific molecular mechanism of action for this compound as an antibiotic is not well-documented in publicly available literature. Therefore, a specific signaling pathway diagram cannot be provided at this time. The troubleshooting workflow diagram above provides a logical sequence for addressing the practical issue of insolubility.
Disclaimer: The information provided is based on the chemical structure of this compound and general principles of chemical solubility. It is essential to perform small-scale solubility tests before dissolving the entire stock of the compound. Always refer to the manufacturer's datasheet if available. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. This compound, a new antibiotic. II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) this compound, a new antibiotic. II. Structure determination of this compound. (1980) | Yoshio Kuroda | 8 Citations [scispace.com]
- 3. FR 900137 - Immunomart [immunomart.com]
- 4. medkoo.com [medkoo.com]
- 5. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Leucine | 61-90-5 [chemicalbook.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
mitigating cytotoxicity of FR-900137 in cell-based assays
Welcome to the technical support center for FR-900137. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the potent Gq protein inhibitor this compound in cell-based assays, with a specific focus on understanding and mitigating its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Gq subfamily of G proteins (Gαq, Gα11, Gα14).[1][2] It functions as a guanine nucleotide dissociation inhibitor (GDI) by binding to a hydrophobic cleft in the Gαq subunit.[3][4] This action stabilizes the inactive, GDP-bound state of the G protein, preventing its activation by G protein-coupled receptors (GPCRs) and effectively silencing downstream signaling cascades.[1][3][4]
Q2: Why am I observing high cytotoxicity in my cell-based assays with this compound?
A2: High cytotoxicity can stem from several factors. Firstly, the on-target inhibition of Gq signaling can itself be cytotoxic or cytostatic to certain cell lines that rely on this pathway for survival and proliferation. Secondly, off-target effects, although this compound is highly selective, cannot be entirely ruled out, especially at high concentrations. Lastly, experimental parameters such as excessive compound concentration, prolonged incubation times, or suboptimal cell health can exacerbate cytotoxicity.[5][6] A 72-hour incubation is often used to maximize detection of cytotoxic effects, but shorter durations may be sufficient and less toxic.[5][6]
Q3: How can I distinguish between specific (on-target) cytotoxicity and non-specific (off-target) effects?
A3: Differentiating between on-target and off-target effects is crucial. One key strategy is to determine the compound's Selectivity Index (SI), which is the ratio of its cytotoxic concentration (CC50) to its effective concentration (EC50).[5] A high SI value suggests that the desired inhibitory effect occurs at concentrations well below those that cause general cytotoxicity. Additionally, rescue experiments can be informative. For instance, overexpressing a downstream effector of the Gq pathway might rescue the cells from the cytotoxic effects, confirming an on-target mechanism.
Q4: What are the initial steps to troubleshoot high variability in my cytotoxicity results?
A4: High variability often points to technical inconsistencies in the assay setup. Key areas to check include:
-
Inconsistent Cell Seeding: Ensure a uniform number of cells is seeded across all wells by using a cell counter.[5]
-
Edge Effects: Avoid using the outer wells of multi-well plates, as they are prone to evaporation.[5][6][7] Filling them with sterile media or PBS can help mitigate this.[5]
-
Compound Precipitation: Visually inspect for any compound precipitation in the culture media, which can lead to inconsistent cell exposure.[5] Adjusting the solvent or concentration may be necessary.[5]
-
Cell Health: Use cells that are healthy, within a low passage number, and free from contamination.[5]
Troubleshooting Guide: Mitigating Cytotoxicity
If you are encountering unacceptable levels of cell death in your experiments, follow this guide to systematically troubleshoot and optimize your assay conditions.
Step 1: Optimize Compound Concentration and Incubation Time
The most direct way to reduce cytotoxicity is to adjust the exposure conditions.
-
Dose-Response Curve: Perform a full dose-response experiment to determine the CC50 (50% Cytotoxic Concentration) and EC50 (50% Effective Concentration) values. For initial screening, a wide concentration range (e.g., nanomolar to high micromolar) is recommended.[5] This will help you identify a therapeutic window where Gq inhibition is achieved with minimal cell death.
-
Time-Course Experiment: The duration of exposure significantly impacts cytotoxicity.[5] Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to find the minimum time required to observe the desired biological effect. Shorter incubation periods can often reduce toxicity while preserving the on-target activity.[5]
Step 2: Evaluate and Select Appropriate Cell Lines
The cytotoxic effects of a compound can be highly cell-line specific.[5]
-
Cell Line Screening: If possible, test this compound in a panel of different relevant cell lines. You may identify a model system that is less susceptible to its cytotoxic effects while still being suitable for your research question.
-
Consider Cell Density: The density at which cells are seeded can influence their susceptibility to toxic compounds.[5] Determine the optimal seeding density for your specific cell line and assay.
Step 3: Refine Assay Protocol and Choice of Assay
The method used to measure cytotoxicity can influence results.
-
Assay Type: Several types of cytotoxicity assays are available, each measuring a different aspect of cell health.[8]
-
Metabolic Assays (e.g., MTT, WST-1): Measure metabolic activity, which is a proxy for cell viability.[6][9]
-
Membrane Integrity Assays (e.g., LDH Release, Trypan Blue): Measure the release of intracellular components or dye exclusion, indicating compromised cell membranes.[7][8]
-
Apoptosis Assays (e.g., Caspase 3/7): Specifically measure programmed cell death.[8][10]
-
-
Protocol Consistency: Ensure that all steps, from cell seeding to reagent addition and incubation times, are performed consistently across all plates and experiments.
Step 4: Consider Structural Analogs
This compound is structurally similar to YM-254890, another potent Gq inhibitor.[11][12] While both are effective, they have different physicochemical properties that may translate to different cytotoxic profiles.[11][12]
-
Comparative Analysis: If cytotoxicity with this compound remains a persistent issue, consider testing YM-254890 as an alternative. YM-254890 is less lipophilic and has a shorter residence time at the Gq protein, which might result in a different toxicity profile in your specific cell model.[11]
Quantitative Data Summary
The following tables provide a summary of key parameters for this compound and its structural analog, YM-254890, to aid in experimental design and compound selection.
Table 1: Physicochemical and Pharmacokinetic Properties of Gq Inhibitors [11]
| Property | FR-900359 (FR) | YM-254890 (YM) | Implication for Cell-Based Assays |
| Lipophilicity (logD) | 2.9 | 1.8 | Higher lipophilicity of FR may lead to better cell permeability but also potentially higher non-specific binding and toxicity. |
| Plasma Protein Binding (%) | 77.3 | 98.7 | In assays with serum, less free fraction of YM is available, potentially affecting its effective concentration. |
| Target Residence Time (min) | 92.1 | 3.8 | FR's pseudo-irreversible binding leads to prolonged Gq inhibition, which could contribute to higher cumulative cytotoxicity over time. |
| Aqueous Solubility | Relatively High | Lower than FR | FR's higher solubility may reduce issues with compound precipitation in aqueous media. |
Table 2: Example Cytotoxicity and Efficacy Values
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| FR-900359 | mPASMCs | Proliferation Assay | IC50 (vs. PDGF/5-HT) | ~10 nM | [2] |
| YM-254890 | HCAEC | Ca2+ Mobilization | IC50 (vs. UTP) | ~30 nM | [13] |
| Generic Compound | J774A.1 | WST-1 Assay | LD50 (Silver Nitrate) | ~1.5 µg/mL | [9] |
| Generic Compound | L5178Y | Growth Inhibition | IC50 (5-fluorouridine) | < 1.5 µM | [14] |
Note: Specific CC50/IC50 values for this compound are highly dependent on the cell line and assay conditions. Researchers must determine these values empirically for their own systems.
Experimental Protocols
Protocol 1: LDH Release Cytotoxicity Assay
This protocol measures the activity of lactate dehydrogenase (LDH) released into the cell culture medium from cells with damaged membranes.[8][15]
Materials:
-
Cells of interest
-
96-well clear-bottom, opaque-walled plates
-
This compound stock solution (in appropriate solvent, e.g., DMSO)
-
Complete culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Lysis buffer (positive control, usually included in kit)
-
Vehicle control (e.g., DMSO)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also prepare a vehicle control with the highest concentration of solvent used.
-
Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Controls: Include wells for:
-
No Treatment Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent.
-
Maximum LDH Release Control: Treat cells with lysis buffer 30 minutes before the endpoint.[7]
-
Medium Only Control: Wells with no cells to measure background LDH activity.[7]
-
-
Incubation: Incubate the plate for the desired period (e.g., 24-72 hours) at 37°C.[7]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature.[7]
-
LDH Measurement: Transfer a portion of the supernatant from each well to a new plate and add the LDH reaction mixture according to the kit manufacturer's instructions.
-
Data Acquisition: Incubate as specified in the kit protocol (usually 15-30 minutes) protected from light, then add the stop solution.[5] Measure the absorbance at the recommended wavelength using a plate reader.
-
Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in treated wells relative to the positive (fully lysed) and negative (untreated) controls. Plot the results to determine the CC50 value.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[6]
Materials:
-
Cells of interest
-
96-well plate
-
This compound stock solution
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Methodology:
-
Cell Seeding & Treatment: Follow steps 1-4 from the LDH Assay Protocol.
-
Incubation: Incubate for the desired period (e.g., 48-72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[5][6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Shake the plate for 10 minutes at room temperature to ensure complete dissolution.[6]
-
Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the concentration at which cell viability is reduced by 50%.
Visualized Workflows and Pathways
Gq Signaling Pathway and this compound Inhibition
Caption: Gq signaling pathway with the inhibitory action of this compound.
General Cytotoxicity Assay Workflow
Caption: A generalized workflow for performing a cell-based cytotoxicity assay.
Troubleshooting Logic for High Cytotoxicity
Caption: Decision tree for troubleshooting excessive cytotoxicity with this compound.
References
- 1. Heterotrimeric Gq proteins as therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Gq inhibition induces strong pulmonary vasorelaxation and reverses pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. The VVBlue assay: a plate-readable, dye exclusion-based cell viability assay for the toxicological testing of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890-Fit for Translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
identifying and minimizing off-target effects of FR-900137
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of FR-900137, a potent inhibitor of Gαq/11 proteins.
Frequently Asked Questions (FAQs)
1. What is the primary on-target activity of this compound?
This compound is a selective inhibitor of the Gq/11 family of G proteins. It binds to Gαq and Gα11 subunits, preventing the exchange of GDP for GTP and thereby blocking their activation. This inhibition prevents the subsequent activation of downstream effector proteins such as phospholipase C (PLC), which in turn blocks the production of second messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG).
2. What are the known off-target effects of this compound?
Currently, there is limited publicly available data detailing specific off-target proteins of this compound. Due to its high potency and selectivity for Gq/11, off-target effects are generally observed at higher concentrations. To ensure the specificity of your experimental results, it is crucial to use the lowest effective concentration of this compound and to perform appropriate control experiments. Potential off-target effects can be investigated using techniques such as kinome scanning and proteomic profiling.
3. How can I confirm that the observed effects in my experiment are due to Gq/11 inhibition?
To confirm that the effects of this compound in your experiments are on-target, you can perform several validation experiments:
-
Rescue Experiments with a Drug-Resistant Gαq Mutant: A powerful method is to use a Gαq mutant that is resistant to this compound inhibition.[1][2] By expressing this mutant in your cells, you can determine if the effects of this compound are abolished, which would strongly indicate on-target activity.
-
Downstream Pathway Analysis: Measure the levels of downstream second messengers of Gq/11 signaling, such as inositol monophosphate (IP1), the stable metabolite of IP₃, or monitor intracellular calcium mobilization. A decrease in these signaling events upon this compound treatment would support an on-target mechanism.
-
Use of Structurally Unrelated Gq/11 Inhibitors: If available, using another selective Gq/11 inhibitor with a different chemical structure can help confirm that the observed phenotype is due to the inhibition of the pathway and not a specific off-target effect of this compound.
4. What concentration of this compound should I use in my experiments?
The optimal concentration of this compound will depend on the specific cell type and the experimental conditions. It is recommended to perform a dose-response curve to determine the minimal effective concentration that inhibits Gq/11 signaling without causing toxicity. Based on published data, concentrations in the low nanomolar range are often sufficient to inhibit Gq/11.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect of this compound observed. | Inactive compound. | Verify the integrity and activity of your this compound stock. |
| Low receptor expression or Gq/11 coupling. | Confirm the expression of the Gq/11-coupled receptor and its coupling to the Gq/11 pathway in your cell system. | |
| Insufficient drug concentration. | Perform a dose-response experiment to determine the optimal concentration. | |
| High cell toxicity observed. | Off-target effects at high concentrations. | Lower the concentration of this compound. Determine the cytotoxic concentration using a cell viability assay. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. | |
| Variability in experimental results. | Inconsistent cell culture conditions. | Maintain consistent cell passage number, density, and growth conditions. |
| Instability of this compound. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. | |
| Suspected off-target effects. | Use of excessively high concentrations. | Use the lowest effective concentration determined from a dose-response curve. |
| Compound interacting with other cellular components. | Perform control experiments, including using a negative control compound and a drug-resistant Gαq mutant if possible. Consider performing a kinome scan or proteomic profiling to identify potential off-target proteins. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound against Gq/11 and its selectivity over other G protein families.
| Target | Assay | IC₅₀ / EC₅₀ | Reference |
| Gαq | GTPγS binding | ~75 nM | |
| Gα11 | Cell-based | Low nM range | |
| Gs | cAMP accumulation | No significant inhibition | |
| Gi | cAMP accumulation | No significant inhibition |
Note: IC₅₀/EC₅₀ values can vary depending on the specific assay conditions and cell type used.
Experimental Protocols
IP-One HTRF Assay for Inositol Monophosphate (IP1) Accumulation
This protocol describes the measurement of IP1, a stable downstream metabolite of the Gq/11 signaling pathway, using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) technology.[3][4][5][6][7]
Materials:
-
Cells expressing the Gq/11-coupled receptor of interest
-
This compound
-
Agonist for the receptor of interest
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate antibody, and lysis buffer)
-
Assay plate (384-well, white)
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed cells into a 384-well white assay plate at a predetermined optimal density and culture overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add this compound dilutions to the cells and incubate for the desired pre-treatment time.
-
-
Agonist Stimulation:
-
Prepare the agonist at the desired concentration in the stimulation buffer provided in the kit.
-
Add the agonist to the wells and incubate for the recommended time to allow for IP1 accumulation.
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer containing the IP1-d2 conjugate and the anti-IP1 cryptate antibody to each well.
-
Incubate at room temperature for 1 hour to allow for cell lysis and the competitive binding reaction to reach equilibrium.
-
-
Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths for the donor (cryptate) and acceptor (d2).
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals and determine the IP1 concentration based on a standard curve.
Intracellular Calcium Mobilization Assay using Fura-2 AM
This protocol outlines the measurement of changes in intracellular calcium concentration, a key event downstream of Gq/11 activation, using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing the Gq/11-coupled receptor of interest
-
This compound
-
Agonist for the receptor of interest
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader with dual-wavelength excitation capabilities
Procedure:
-
Cell Plating: Seed cells onto black-walled, clear-bottom 96-well plates and allow them to attach overnight.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS containing a low concentration of Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Treatment: Add this compound at the desired concentrations to the wells and incubate for the appropriate pre-treatment time.
-
Measurement:
-
Place the plate in a fluorescence plate reader capable of dual excitation (typically 340 nm and 380 nm) and single emission (around 510 nm).
-
Record a baseline fluorescence reading.
-
Inject the agonist into the wells and immediately begin recording the fluorescence changes over time.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm). The change in this ratio is proportional to the change in intracellular calcium concentration.
Off-Target Identification using Proteomic Profiling
This protocol provides a general workflow for identifying potential off-target proteins of this compound using a chemical proteomics approach.[8][9][10][11][12]
Materials:
-
Cell line of interest
-
This compound
-
Affinity-tagged this compound analog (or use of a label-free method)
-
Affinity resin (e.g., streptavidin beads if using a biotin-tagged analog)
-
Lysis buffer
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Probe Synthesis (if applicable): Synthesize an analog of this compound that incorporates an affinity tag (e.g., biotin) and a photo-reactive crosslinker, while retaining its inhibitory activity.
-
Cell Treatment and Lysis:
-
Treat cells with the affinity-tagged this compound analog (or the untagged compound for label-free methods).
-
Expose cells to UV light to induce crosslinking (if using a photo-reactive probe).
-
Lyse the cells to release the proteins.
-
-
Affinity Purification:
-
Incubate the cell lysate with an affinity resin to capture the probe-protein complexes.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the resin.
-
Identify the eluted proteins using mass spectrometry.
-
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the presence of the this compound probe compared to control experiments.
Visualizations
Caption: Canonical Gq/11 signaling pathway and the point of inhibition by this compound.
Caption: General workflow for identifying potential off-target effects of small molecules.
Caption: Logical workflow for validating the on-target effects of this compound.
References
- 1. Selectivity determinants of GPCR-G protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 6. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing incubation time for FR-900137 treatment
Limited information is publicly available for the antibiotic FR-900137, which restricts the creation of a detailed technical support center for optimizing incubation time. Discovered in 1980, this compound is an antibiotic produced by the bacterium Streptomyces unzenensis.[1] While its chemical structure is known, extensive research on its specific mechanism of action, the signaling pathways it affects, and detailed protocols for optimizing its use in experimental settings are not readily found in public scientific literature.
Our comprehensive search for information did not yield specific data to construct detailed troubleshooting guides, frequently asked questions (FAQs), or in-depth experimental protocols related to the optimization of incubation time for this compound treatment. The available information primarily focuses on its discovery, structure, and general antibacterial properties.
General Information on this compound
Based on the limited available data, here is a summary of what is known about this compound:
| Feature | Description |
| Type of Compound | Antibiotic |
| Producing Organism | Streptomyces unzenensis[1] |
| Chemical Structure | Methyl hydrogen N1-methyl N2-(L)-leucyl phosphorohydrazidate[2][3] |
| Antibacterial Spectrum | Broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] |
Hypothetical Troubleshooting and Considerations
Given the lack of specific data for this compound, we can provide some general guidance for optimizing incubation time with a novel antibiotic, based on standard laboratory practices. These are general principles and would require experimental validation for this compound.
Potential Issues in Optimizing Incubation Time:
-
Low Efficacy: The antibiotic may not be effective at the tested concentrations and incubation times.
-
Toxicity to Host Cells: In cell-based assays, the antibiotic could be toxic to the host cells at the concentrations required for antibacterial activity.
-
Variability in Results: Inconsistent results across experiments can make it difficult to determine the optimal incubation time.
General Experimental Workflow for Optimization:
To determine the optimal incubation time for an antibiotic like this compound, a researcher would typically perform a time-course experiment.
Caption: A general workflow for determining the optimal incubation time of an antibiotic.
Signaling Pathways of Streptomyces-derived Antibiotics
While there is no specific information on the signaling pathways affected by this compound, antibiotics produced by Streptomyces are known to target various essential bacterial processes. The diagram below illustrates common mechanisms of action for this class of antibiotics.
References
- 1. This compound, a new antibiotic. I. Taxonomy and fermentation of the organism, and isolation and characterization of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic. II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Technical Support Center: Troubleshooting FR-900137 Experiments
Welcome to the technical support center for FR-900137 and its analogs. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this class of spliceosome inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural product that functions as a potent inhibitor of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA. It belongs to a family of compounds, including pladienolide B and spliceostatin A, that specifically target the SF3B1 (Splicing Factor 3b Subunit 1) protein.[1][2][3][4] SF3B1 is a core component of the U2 small nuclear ribonucleoprotein (snRNP), which is crucial for recognizing the branch point sequence within an intron during the early stages of spliceosome assembly.[2][5] By binding to SF3B1, this compound and its analogs can stall the spliceosome at various stages, leading to an accumulation of unspliced or aberrantly spliced mRNA.[2][5][6] This disruption of normal splicing can induce cell cycle arrest, apoptosis, and other cellular stress responses.[1][7]
Q2: I am observing high variability in cell viability assays with this compound. What are the potential causes?
Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo) are a common issue. Several factors can contribute to this variability:
-
Cell Line Specificity: Different cancer cell lines can exhibit varying sensitivity to spliceosome inhibitors. This can be due to factors like the presence of SF3B1 mutations, the cellular context, and the expression levels of other splicing factors.[8] For instance, cells with mutations in SF3B1 may be more sensitive to the effects of these inhibitors.
-
Compound Stability and Handling: this compound and its analogs are complex natural products. Ensure proper storage conditions (typically at -20°C or -80°C) and minimize freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock solution for each experiment.
-
Assay Duration and Endpoint: The cytotoxic effects of spliceosome inhibitors can be time-dependent. An incubation time that is too short may not be sufficient to induce a measurable decrease in viability. Conversely, very long incubation times can lead to secondary effects not directly related to spliceosome inhibition. It is crucial to perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental conditions.
-
DMSO Concentration: Ensure that the final concentration of the vehicle (typically DMSO) is consistent across all wells and is at a level that does not affect cell viability on its own.
Q3: My RT-qPCR results for splicing changes are not consistent. How can I improve the reliability of my data?
Quantifying changes in alternative splicing can be challenging. Here are some key considerations for improving the consistency of your RT-qPCR results:
-
Primer Design: This is one of the most critical factors. Primers must be designed to specifically amplify either the spliced or unspliced transcript, or different splice isoforms. For detecting intron retention, one primer can be designed within the intron and the other in a flanking exon. To differentiate between exon skipping and inclusion, primers can be designed to span the exon-exon junction of the included isoform. It is essential to validate primer specificity through melt curve analysis and gel electrophoresis.[9][10][11]
-
RNA Quality: Ensure that the RNA used for cDNA synthesis is of high quality and free of genomic DNA contamination. DNase treatment of RNA samples is highly recommended.
-
Reverse Transcription Efficiency: Variations in the efficiency of the reverse transcription step can lead to inconsistent results. Use a consistent amount of high-quality RNA for each reaction and choose a reliable reverse transcriptase.
-
Normalization: Use appropriate housekeeping genes for normalization. It is advisable to test multiple reference genes to find the most stable ones for your specific experimental conditions, as the expression of some common housekeeping genes can be affected by spliceosome inhibition.
-
Data Analysis: Calculate the relative abundance of different splice isoforms consistently. One common method is the delta-delta Ct method, comparing the levels of the target splice variant to a reference gene and a control condition.[9]
Q4: I am not observing the expected downstream signaling effects after treatment with this compound. What could be the reason?
The downstream effects of SF3B1 inhibition can be complex and cell-type dependent. If you are not seeing expected changes in signaling pathways (e.g., p53 activation, mTOR inhibition), consider the following:
-
Time Course: The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to capture the dynamics of the signaling response. For example, p53 stabilization may occur at earlier time points, while changes in mTOR pathway components may be observed later.
-
Cellular Context: The specific signaling pathways affected by spliceosome inhibition can vary between different cell types. The genetic background of your cells (e.g., TP53 status) will significantly influence the response.[6]
-
Western Blotting Technique: Ensure that your western blotting protocol is optimized. This includes proper protein extraction, accurate protein quantification, appropriate antibody selection and validation, and the use of suitable loading controls.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Perform a growth curve analysis for your cell line. | Over-confluent or sparse cultures can respond differently to drug treatment. |
| Compound Potency | Verify the potency of your this compound stock. If possible, compare with a new batch or a related compound like pladienolide B. | Degradation of the compound can lead to a loss of activity. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, or ensure they are filled with media to maintain humidity and minimize evaporation. | Evaporation from outer wells can concentrate the drug and affect cell growth, leading to skewed results. |
| Assay Interference | If using colorimetric or fluorometric assays, check for potential interference from the compound itself. Run controls with the compound in cell-free media. | Some compounds can absorb light or fluoresce, interfering with the assay readout. |
Problem 2: Difficulty in Detecting Aberrant Splicing by RT-PCR
| Potential Cause | Troubleshooting Step | Rationale |
| Low Abundance of Target Transcript | Increase the amount of cDNA used in the PCR reaction. Consider using a nested PCR approach for very low abundance transcripts. | The target pre-mRNA or splice variant may be expressed at very low levels. |
| Inefficient Primer Annealing | Optimize the annealing temperature in your PCR protocol using a temperature gradient. | Suboptimal annealing temperatures can lead to non-specific amplification or no amplification. |
| Rapid Degradation of Unspliced RNA | Use a shorter treatment time with this compound. Unspliced transcripts can be unstable and rapidly degraded by cellular surveillance mechanisms like nonsense-mediated decay (NMD). | Capturing the accumulation of unspliced transcripts may require analysis at earlier time points. |
| Incorrect Gene Target | Select target genes that have been previously shown to be sensitive to SF3B1 inhibition, such as DNAJB1 or RIOK3.[12][13] | Not all genes are equally affected by spliceosome modulators. Using validated targets can help confirm that the compound is active in your system. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Quantitative RT-PCR (qRT-PCR) for Intron Retention
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control for the desired time. Harvest cells and extract total RNA using a standard method. Perform DNase treatment.
-
cDNA Synthesis: Synthesize cDNA from a consistent amount of RNA using a reverse transcriptase kit.
-
Primer Design: Design a forward primer in the exon upstream of the intron of interest and a reverse primer within the intron. Design a separate primer pair for a stably expressed housekeeping gene.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, your cDNA template, and the designed primers.
-
Data Analysis: Run the qPCR and analyze the data using the delta-delta Ct method to determine the relative fold change in intron retention compared to the control.
Visualizations
References
- 1. Inhibition of Splicing Factor 3b Subunit 1 (SF3B1) Reduced Cell Proliferation, Induced Apoptosis and Resulted in Cell Cycle Arrest by Regulating Homeobox A10 (HOXA10) Splicing in AGS and MKN28 Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. SF3B1 inhibition disrupts malignancy and prolongs survival in glioblastoma patients through BCL2L1 splicing and mTOR/ß-catenin pathways imbalances | springermedizin.de [springermedizin.de]
- 8. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Modulation of SF3B1 in the pre-mRNA spliceosome induces a RIG-I-dependent type I IFN response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
FR-900137 degradation and stability in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing the degradation and stability of FR-900137 in experimental conditions.
Disclaimer: Specific quantitative stability data for this compound is limited in publicly available literature. The information provided here is based on the general chemical properties of phosphonate compounds, published data on related molecules, and standard pharmaceutical stability testing principles. It is highly recommended that researchers perform their own stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and what are the main degradation pathways?
A1: this compound, being a methyl hydrogen (2-(L-leucyl)-1-methylhydrazinyl)phosphonate, is susceptible to degradation primarily through hydrolysis of the phosphonate ester bond. This can occur under both acidic and basic conditions.[1][2] The carbon-phosphorus (C-P) bond is generally stable to chemical hydrolysis and thermal degradation. Other potential degradation pathways could involve the hydrazinyl moiety, particularly under oxidative or high-energy conditions.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be kept at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable. It is important to minimize freeze-thaw cycles.
Q3: How should I prepare stock solutions of this compound to maximize stability?
A3: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and contamination. Store stock solutions at -20°C or -80°C.
Q4: What factors in my cell culture medium could affect the stability of this compound?
A4: Several factors in cell culture media can influence the stability of this compound:
-
pH: The pH of the medium is a critical factor. Phosphonate esters can hydrolyze at acidic or alkaline pH.[1][2] Most cell culture media are buffered around pH 7.2-7.4, but metabolic activity of cells can cause pH shifts.
-
Temperature: Incubation at 37°C will accelerate the rate of hydrolysis compared to refrigerated conditions.
-
Enzymes: The presence of esterases or other enzymes in serum-containing media could potentially contribute to the degradation of the phosphonate ester.
-
Light: While not extensively documented for this specific molecule, many compounds are light-sensitive. It is good practice to protect solutions from light, especially during long-term experiments.
Q5: How can I determine the stability of this compound in my specific experimental setup?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most reliable way to determine the concentration of this compound over time. This involves incubating the compound under your experimental conditions and analyzing samples at various time points.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with this compound.
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in stock solution or experimental medium. | 1. Verify Stock Solution Integrity: Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by using single-use aliquots.2. Assess Stability in Medium: Perform a time-course experiment. Add this compound to your culture medium, incubate under experimental conditions, and test its biological activity at different time points (e.g., 0, 2, 8, 24 hours).3. Control for pH Changes: Monitor the pH of your culture medium throughout the experiment, as cellular metabolism can alter it.4. Consider Serum Effects: If using serum, test for potential enzymatic degradation by comparing stability in serum-free vs. serum-containing medium. |
| Precipitate formation in aqueous solutions | Poor solubility or degradation leading to insoluble products. | 1. Check Solvent Compatibility: Ensure the final concentration of the solvent used for the stock solution (e.g., DMSO) is compatible with your aqueous medium and does not cause precipitation.2. Evaluate pH-Dependent Solubility: The solubility of this compound may be pH-dependent. Assess solubility at the pH of your experimental buffer or medium.3. Analyze the Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product. |
| Variability between experimental repeats | Inconsistent handling or storage of this compound solutions. Degradation due to light exposure. | 1. Standardize Protocols: Ensure consistent preparation, handling, and storage of all this compound solutions.2. Protect from Light: Conduct experiments in low-light conditions or use amber-colored tubes/plates to minimize potential photodegradation. |
Quantitative Data Summary
| Condition | General Effect on Phosphonate Ester Stability | Expected Impact on this compound |
| Low pH (Acidic) | Increased rate of hydrolysis.[2] | Likely to increase the degradation rate. |
| High pH (Alkaline) | Increased rate of hydrolysis.[2] | Likely to increase the degradation rate. |
| Elevated Temperature | Accelerates the rate of chemical degradation.[3][4] | Stability will decrease at higher temperatures (e.g., 37°C vs. 4°C). |
| Presence of Esterases | Can enzymatically cleave ester bonds. | In serum-containing media, enzymatic degradation is possible. |
| UV/Visible Light | Can induce photodegradation in susceptible molecules.[5] | Potential for degradation, should be protected from light. |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of this compound in a specific buffer or cell culture medium using HPLC.
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
Dilute the stock solution to the final desired concentration in the aqueous buffer or cell culture medium to be tested. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solubility issues and toxicity in cell-based assays.
-
-
Incubation:
-
Aliquot the final solution into multiple sterile, sealed containers (e.g., HPLC vials or microcentrifuge tubes).
-
Place the containers under the desired experimental conditions (e.g., 4°C, 25°C, 37°C). Protect from light if photostability is not the variable being tested.
-
-
Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition.
-
If the samples contain proteins or other components that may interfere with the analysis, perform a sample cleanup step (e.g., protein precipitation with acetonitrile or methanol).
-
Immediately analyze the samples by HPLC or store them at -80°C until analysis.
-
-
HPLC Analysis:
-
Use a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.
-
The mobile phase composition will need to be optimized to achieve good separation of this compound from any potential degradation products.
-
Detection can be performed using a UV detector at an appropriate wavelength or, for higher specificity and sensitivity, a mass spectrometer.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration or peak area of this compound as a function of time for each condition.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
If sufficient degradation is observed, the degradation rate constant and half-life (t½) can be determined.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential hydrolytic degradation pathway of this compound.
References
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Splicing Inhibition Assays with FR-900137
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using FR-900137 in splicing inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro and cell-based splicing assays with this compound.
Guide 1: Inconsistent or No Inhibition by this compound
| Observed Problem | Potential Cause | Recommended Solution |
| No inhibition of splicing in an in vitro assay, even at high concentrations. | Inactive this compound: Compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Ensure proper storage of this compound stock solutions at -20°C or -80°C in a suitable solvent like DMSO.[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[1] |
| Inactive HeLa Nuclear Extract: The extract may have lost its splicing activity. | Test the nuclear extract with a well-characterized control pre-mRNA substrate known to splice efficiently. If the control fails, use a fresh batch of nuclear extract.[1] | |
| RNase Contamination: Degradation of the pre-mRNA substrate by RNases will prevent splicing. | Use RNase-free reagents, plasticware, and proper aseptic techniques throughout the experiment. Include an RNase inhibitor in the reaction mix.[1][2] | |
| Incorrect Reaction Buffer Composition: Suboptimal concentrations of ATP, MgCl₂, or other components can inhibit the splicing reaction itself. | Prepare fresh reaction buffers and verify the final concentrations of all components. A typical reaction may contain 0.5-1 mM ATP and 20-40 mM Creatine Phosphate.[1] | |
| Variable inhibition between replicate experiments. | Inconsistent this compound Concentration: Inaccurate pipetting of the inhibitor, especially for serial dilutions. | Use calibrated pipettes and prepare a master mix of the inhibitor dilution to add to replicate wells. |
| Variability in Nuclear Extract Activity: Differences between batches or aliquots of nuclear extract. | Standardize the amount of nuclear extract used per reaction. If possible, use the same batch of nuclear extract for all related experiments in a study. | |
| Solubility Issues: this compound may precipitate out of solution at the final assay concentration. | Ensure the final DMSO concentration is kept low, typically below 1%, to maintain compound solubility.[1] Visually inspect for any precipitation after adding this compound to the assay buffer. |
Guide 2: Issues with Cellular Splicing Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells in a cell-based assay. | Uneven Cell Seeding: Inconsistent cell numbers across the plate. | Use a multichannel pipette for cell seeding and visually inspect plates for even cell distribution before adding the compound. Avoid using the outer wells of the plate, which are prone to evaporation.[1] |
| Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell health. | Fill the outer wells of the plate with sterile water or PBS to maintain humidity. | |
| Low assay window (signal-to-background) in a reporter assay. | Low Reporter Expression: Insufficient levels of the splicing reporter to detect changes. | Optimize transfection conditions to increase reporter expression. Use a reporter construct with a strong promoter.[1] |
| High Background Signal: Autofluorescence of the compound or cellular components. | For fluorescence-based assays, measure the fluorescence of this compound alone at the working concentration to check for interference. | |
| Cell Toxicity Obscuring Splicing Inhibition Effects. | This compound concentration is too high: High concentrations of splicing inhibitors can lead to cytotoxicity.[3] | Perform a dose-response curve to determine the optimal concentration of this compound that inhibits splicing without causing significant cell death within the experimental timeframe. Analogs of this compound, like Pladienolide B, have been shown to inhibit cancer cell proliferation at low nanomolar concentrations.[4][5] |
Experimental Protocols
In Vitro Splicing Assay Protocol
This protocol is a general guideline for an in vitro splicing assay using HeLa cell nuclear extract and a radiolabeled pre-mRNA substrate.
1. Reaction Setup:
-
On ice, prepare a master mix containing the following components to the desired final concentration in nuclease-free water:[1][2]
-
1 mM ATP
-
20 mM Creatine Phosphate
-
3.2 mM MgCl₂
-
10-50% HeLa Nuclear Extract (optimize for each batch)
-
1 U/µL RNase Inhibitor
-
1 mM DTT
-
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the reaction should not exceed 1%.[1] Include a DMSO-only vehicle control.
-
In individual reaction tubes on ice, combine the master mix, the diluted this compound or DMSO, and the 32P-labeled pre-mRNA substrate.
2. Incubation:
-
Incubate the reactions at 30°C for 1 to 4 hours.[1] The optimal time may vary depending on the pre-mRNA substrate and nuclear extract activity.
3. RNA Extraction:
-
Stop the reaction by adding a solution containing Proteinase K and SDS, and incubate at 37°C for 15-30 minutes.[1]
-
Perform a phenol:chloroform extraction followed by ethanol precipitation to purify the RNA.[1]
4. Analysis:
-
Resuspend the RNA pellet in a formamide-based loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) on a 6% denaturing polyacrylamide gel containing 7M urea.[6]
-
Visualize the results by autoradiography.
Visualizations
Mechanism of Action of this compound
This compound and its analogs are natural products that target the SF3b complex, a core component of the U2 snRNP in the spliceosome.[7][8] They bind to the SF3B1 subunit and interfere with the recognition of the branch point adenosine (BPA) on the pre-mRNA.[8][9] This stalls the assembly of the spliceosome at an early stage (Complex A), preventing the subsequent catalytic steps of splicing.[3]
Caption: Mechanism of this compound splicing inhibition.
Troubleshooting Workflow for In Vitro Splicing Assays
This workflow provides a logical sequence of steps to diagnose issues with an in vitro splicing inhibition assay.
Caption: Troubleshooting workflow for this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]
- 8. The SF3b Complex is an Integral Component of the Spliceosome and Targeted by Natural Product-Based Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Addressing Cellular Resistance to FR-900137 Treatment
Welcome to the technical support center for FR-900137. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding cellular resistance to this potent Gq/11 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the Gαq and Gα11 subunits of heterotrimeric G proteins.[1][2][3] In cancers with activating mutations in GNAQ or GNA11, such as uveal melanoma, these G proteins are constitutively active, leading to the activation of downstream oncogenic signaling pathways.[4][5][6][7][8][9] this compound traps the mutant Gαq/11 in an inactive GDP-bound state, thereby inhibiting downstream signaling.[1][2][3]
Q2: Which signaling pathways are downstream of GNAQ/GNA11 and targeted by this compound?
The primary downstream signaling pathways activated by mutant GNAQ/GNA11 include:
-
The Hippo-YAP/TAZ pathway: This is considered a major driver of tumorigenesis in GNAQ/GNA11-mutant cancers.[4][5][6][7][8][10][11] Constitutively active Gq/11 leads to the dephosphorylation and nuclear translocation of the transcriptional co-activators YAP and TAZ, promoting cell proliferation and survival.[2][3][12][13]
-
The MAPK/ERK pathway: This pathway is also activated by GNAQ/GNA11 and contributes to cell proliferation.[7][14][15][16]
-
The PI3K/AKT pathway: Evidence suggests that GNAQ/GNA11 can also signal through the PI3K/AKT pathway, promoting cell survival.[15][16][17]
This compound, by inhibiting Gq/11, is expected to suppress all of these downstream pathways.[2][3]
Q3: What are the known or hypothesized mechanisms of cellular resistance to this compound?
While direct studies on this compound resistance are limited, based on resistance mechanisms to other targeted therapies and the known downstream signaling, potential mechanisms include:
-
Reactivation of the YAP/TAZ pathway: This is a primary suspect for mediating resistance.[10][11] Cells may develop mechanisms to reactivate YAP/TAZ signaling despite the presence of this compound. This could occur through mutations in other Hippo pathway components or through crosstalk with other signaling pathways.[18][19]
-
Bypass signaling pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target. For instance, upregulation of receptor tyrosine kinase (RTK) signaling could reactivate the MAPK or PI3K/AKT pathways.
-
Functional redundancy of YAP and TAZ: Due to their functional redundancy, targeting only one of these proteins might not be sufficient to overcome resistance, as the other can compensate.
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in the drug target: While less common for this class of inhibitors, mutations in GNAQ or GNA11 that prevent this compound binding could theoretically emerge.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential resistance to this compound in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Decreased sensitivity (increased IC50) to this compound in cell lines over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve with the parental and suspected resistant cell lines to quantify the shift in IC50. 2. Analyze Signaling Pathways: Use Western blotting or other methods to assess the activity of the YAP/TAZ, MAPK, and PI3K/AKT pathways in the presence and absence of this compound. Look for pathway reactivation in the resistant cells. 3. Sequence Key Genes: Sequence GNAQ, GNA11, and key components of the Hippo pathway (e.g., LATS1/2, SAV1) to identify potential mutations. 4. Investigate Drug Efflux: Use efflux pump inhibitors (e.g., verapamil) in combination with this compound to see if sensitivity is restored. |
| Heterogeneous response to this compound within a cell population. | Pre-existing resistant clones within the parental population. | 1. Single-Cell Cloning: Isolate and expand single-cell clones from the parental population and test their individual sensitivity to this compound. 2. Characterize Subpopulations: Analyze the signaling pathways and genetic makeup of sensitive and resistant clones to identify markers of intrinsic resistance. |
| Initial response to this compound followed by rapid regrowth of cells. | Adaptive resistance or emergence of a resistant subpopulation. | 1. Monitor Signaling Dynamics: Perform a time-course experiment to analyze signaling pathway activity after this compound treatment. Look for initial inhibition followed by reactivation. 2. Combination Therapy: Explore the use of combination therapies to target potential bypass pathways. For example, combine this compound with a YAP/TAZ inhibitor (e.g., verteporfin) or a MEK inhibitor.[20] |
Data Presentation
Table 1: IC50 Values of this compound in Sensitive vs. Hypothetical Resistant Uveal Melanoma Cell Lines
| Cell Line | Genotype | IC50 (nM) of this compound | Fold Resistance |
| OMM2.5 (Parental) | GNAQ Q209L | 10 | - |
| OMM2.5-FRR (Resistant) | GNAQ Q209L | 250 | 25 |
| 92.1 (Parental) | GNAQ Q209P | 15 | - |
| 92.1-FRR (Resistant) | GNAQ Q209P | 350 | 23.3 |
Note: These are hypothetical values for illustrative purposes. Actual values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound.[21][22][23][24][25]
Materials:
-
Parental cancer cell line (e.g., GNAQ/GNA11-mutant uveal melanoma cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
96-well plates
-
Standard cell culture equipment
Procedure:
-
Determine the initial IC50:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Determine the cell viability and calculate the IC50 value.
-
-
Induce Resistance:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (a concentration that inhibits growth by 20%).
-
Continuously culture the cells in this medium, passaging them as they reach confluence.
-
Once the cells are growing steadily at this concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5-2 fold increase).
-
At each concentration step, allow the cells to adapt and resume a normal growth rate before increasing the concentration again.
-
This process can take several months.
-
-
Confirm and Characterize Resistance:
-
Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), perform a new dose-response assay to determine the IC50 of the resistant cell line.
-
Compare the IC50 of the resistant line to the parental line to calculate the resistance index.
-
Cryopreserve stocks of the resistant cell line at various passages.
-
Protocol 2: Analysis of Signaling Pathways in Resistant Cells
This protocol outlines the use of Western blotting to analyze key signaling pathways implicated in this compound resistance.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-YAP, anti-YAP, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate parental and resistant cells and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations and for different time points. Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop it with a chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize them to a loading control (e.g., GAPDH).
-
Compare the phosphorylation status of key signaling proteins between parental and resistant cells, with and without this compound treatment.
-
Visualizations
Caption: GNAQ/GNA11 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. Small molecule inhibitors of G protein activity to treat uveal melanoma, and other cancers and disorders | Washington University Office of Technology Management [tech.wustl.edu]
- 2. Targeting Oncogenic Gαq/11 in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DSpace [repository.escholarship.umassmed.edu]
- 5. YAP/TAZ Activation Drives Uveal Melanoma Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. YAP/TAZ Activation Drives Uveal Melanoma Initiation and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GNAQ and GNA11 Genes: A Comprehensive Review on Oncogenesis, Prognosis and Therapeutic Opportunities in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GNAQ/11 Mutations in Uveal Melanoma: Is YAP the Key to Targeted Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Update on GNA Alterations in Cancer: Implications for Uveal Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Role of YAP/TAZ transcriptional regulators in resistance to anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G protein-coupled receptors can control the Hippo/YAP pathway through Gq signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. YAP/TAZ: Molecular pathway and disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Inhibition of mutant GNAQ signaling in uveal melanoma induces AMPK-dependent autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Targeted Therapy of Uveal Melanoma: Recent Failures and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Combined Inhibition of Gαq and MEK Enhances Therapeutic Efficacy in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 24. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing FR-900137 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spliceosome inhibitor FR-900137 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound and its analogs are potent anti-tumor agents that function by inhibiting the SF3b subcomplex of the spliceosome. The spliceosome is a critical cellular machine responsible for splicing pre-mRNA. By targeting the SF3B1 protein within this complex, this compound disrupts the normal splicing process. This interference leads to an accumulation of unspliced or incorrectly spliced mRNA, which can trigger programmed cell death (apoptosis) in cancer cells.
Q2: What are the main challenges in delivering this compound in animal models?
A2: The primary challenges associated with the in vivo delivery of this compound and similar spliceosome modulators are its poor solubility and metabolic instability. These characteristics can lead to difficulties in preparing suitable formulations for administration and may result in low bioavailability and rapid clearance from the body, limiting its therapeutic efficacy.
Q3: What are the common routes of administration for this compound in animal models?
A3: The most common routes of administration for investigational compounds like this compound in preclinical animal models are intravenous (IV) injection and oral gavage. The choice of route depends on the specific experimental goals, the formulation developed, and the desired pharmacokinetic profile.
Q4: What are some potential adverse effects of spliceosome inhibitors in animal models?
A4: Spliceosome inhibitors can cause on-target toxicities in non-cancerous cells, as splicing is a fundamental process in all cells. Observed adverse effects in preclinical studies with spliceosome inhibitors have included visual toxicity. Careful monitoring of animal health, including body weight, behavior, and complete blood counts, is crucial during treatment.
Troubleshooting Guides
Formulation and Administration Issues
Problem: Precipitation of this compound during formulation preparation or upon administration.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of this compound. | 1. Utilize co-solvents: Prepare the formulation using a co-solvent system. Common options include DMSO, PEG300, or ethanol.[1] 2. Incorporate surfactants: Add surfactants like Tween 80 or Cremophor EL to the formulation to increase solubility and prevent precipitation upon dilution in the bloodstream.[1] 3. Use cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[1] 4. Prepare a nanosuspension: For oral or intravenous administration, a nanosuspension can improve dissolution rate and bioavailability. |
| The pH of the vehicle is not optimal for this compound solubility. | Adjust the pH of the formulation vehicle. However, ensure the final pH is within a physiologically tolerable range for the chosen route of administration.[2] |
| The formulation is not stable at the storage temperature. | Assess the stability of the formulation at different temperatures. Store the formulation under conditions that maintain its integrity. |
Problem: Inconsistent dosing and variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inaccurate animal body weight measurement. | Ensure accurate and recent body weight measurements for each animal before dose calculation. |
| Improper administration technique (oral gavage or IV injection). | 1. Oral Gavage: Ensure the gavage needle is of the appropriate size and is inserted correctly to avoid accidental administration into the trachea.[3][4][5] Administer the formulation slowly.[3][4] 2. IV Injection: Use appropriate restraint techniques and ensure the needle is correctly placed in the tail vein. If the compound is irritating, dilute any extravasated injection with sterile saline to minimize tissue damage.[6] |
| Non-homogenous suspension formulation. | Vigorously vortex or sonicate the suspension immediately before each administration to ensure a uniform dose. |
Pharmacokinetics and Efficacy Issues
Problem: Low bioavailability of this compound after oral administration.
| Possible Cause | Troubleshooting Step |
| Poor absorption from the gastrointestinal tract. | 1. Optimize the formulation: Use solubility-enhancing techniques as described above. 2. Consider alternative delivery systems: Explore the use of lipid-based formulations or nanoparticles to improve absorption. |
| High first-pass metabolism. | Investigate the metabolic stability of this compound in liver microsomes to assess the extent of first-pass metabolism. If it is high, the intravenous route may be more appropriate for initial efficacy studies. |
Problem: Lack of tumor growth inhibition in xenograft models.
| Possible Cause | Troubleshooting Step |
| Sub-optimal dosing regimen (dose and frequency). | 1. Dose-ranging studies: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).[7] 2. Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Correlate the plasma concentration of this compound with a pharmacodynamic marker of spliceosome inhibition in the tumor tissue to optimize the dosing schedule.[8] |
| Insufficient drug exposure at the tumor site. | Analyze the concentration of this compound in tumor tissue to confirm that therapeutic levels are being achieved. |
| The tumor model is resistant to spliceosome inhibition. | Ensure that the chosen cancer cell line is sensitive to this compound in vitro before initiating in vivo studies. |
Experimental Protocols
Protocol 1: Preparation of an Intravenous Formulation of this compound
This protocol provides a starting point for formulating the poorly soluble compound this compound for intravenous administration in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Dissolve this compound: Weigh the required amount of this compound and dissolve it in DMSO to create a stock solution.
-
Prepare the Vehicle: In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and sterile saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Final Formulation: Slowly add the this compound stock solution to the vehicle while vortexing to ensure complete mixing and prevent precipitation.
-
Sterilization: Filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
Pre-administration Check: Before injection, visually inspect the solution for any precipitation. It is also recommended to perform an in vitro serial dilution of the formulation in saline to assess its potential for precipitation upon injection.[1]
Protocol 2: Oral Gavage Administration of a this compound Suspension
This protocol describes the preparation of a suspension of this compound for oral administration in rats.
Materials:
-
This compound
-
Carboxymethylcellulose sodium (CMC-Na)
-
Tween 80
-
Sterile water
-
Gavage needles (appropriate size for the animal)
Procedure:
-
Prepare the Vehicle: Prepare a 0.5% (w/v) CMC-Na solution in sterile water. Add 0.1% (v/v) Tween 80 to the CMC-Na solution and mix thoroughly.
-
Prepare the Suspension: Weigh the required amount of this compound. Create a paste by adding a small amount of the vehicle. Gradually add the remaining vehicle while continuously stirring or vortexing.
-
Homogenization: Use a sonicator or homogenizer to create a fine and uniform suspension.
-
Administration:
-
Accurately weigh the animal to determine the correct dosing volume.
-
Ensure the suspension is well-mixed immediately before drawing up the dose.
-
Use proper restraint techniques to immobilize the animal.[3]
-
Gently insert the gavage needle into the esophagus and administer the suspension slowly.[3][5]
-
Monitor the animal for any signs of distress after administration.[3]
-
Protocol 3: Quantification of this compound in Plasma and Tissue Samples by LC-MS/MS
This protocol outlines a general procedure for the analysis of this compound concentrations in biological matrices.
Materials:
-
Plasma or tissue homogenate samples
-
Internal standard (a structurally similar compound not present in the samples)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Plasma: Perform a protein precipitation by adding acetonitrile (typically 3 volumes) containing the internal standard to the plasma sample. Vortex and then centrifuge to pellet the precipitated proteins.
-
Tissue: Homogenize the tissue in a suitable buffer. Perform protein precipitation as with the plasma samples.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample onto an appropriate LC column (e.g., C18).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and the internal standard.[9][10]
-
-
Data Analysis:
Visualizations
Caption: Mechanism of this compound-induced apoptosis.
Caption: Workflow for optimizing this compound delivery.
Caption: Troubleshooting logic for poor in vivo efficacy.
References
- 1. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. aniphy.fr [aniphy.fr]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Optimized Dosages for Registrational Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Secondary Effects of FR900359 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FR900359 (also known as FR-900137 in some older literature) to study Gq-mediated signaling pathways. The focus is on designing well-controlled experiments and interpreting results in the context of the compound's known mechanism of action and potential downstream effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FR900359?
FR900359 is a potent and highly selective inhibitor of the Gq subfamily of G proteins (Gαq, Gα11, and Gα14).[1][2][3] It functions by binding to a hydrophobic cleft in the Gαq subunit, preventing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP).[1][4] This action locks the Gq protein in its inactive, GDP-bound state, thereby blocking its signaling to downstream effectors.
Q2: Is FR900359 truly selective for Gq proteins? What about off-target effects?
Current research indicates that FR900359 has outstanding selectivity for the Gq/11/14 subfamily over other G protein families like Gs, Gi/o, and G12/13 under standard experimental conditions.[1][5] While no small molecule inhibitor can be guaranteed to be completely without off-target effects, extensive studies have not identified significant, direct off-target binding for FR900359. Therefore, "secondary effects" in the context of FR900359 experiments typically refer to the widespread and sometimes unexpected downstream consequences of inhibiting the entire Gq signaling pathway, rather than off-target binding to other proteins.
Q3: What are the key downstream signaling pathways inhibited by FR900359?
By inhibiting Gq, FR900359 blocks both canonical and non-canonical downstream signaling pathways. The primary canonical pathway involves the activation of Phospholipase C-β (PLC-β), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[6][7][8] Non-canonical pathways that may be affected include those mediated by RhoGEFs and PI3K.[6]
Q4: Should I use FR900359 or YM-254890 for my experiments?
FR900359 and YM-254890 are structurally similar and are both potent, selective Gq inhibitors.[9][10] However, they have different pharmacokinetic properties that may make one more suitable for your experimental design.[9][11] FR900359 has a significantly longer residence time on the Gq protein, leading to a more prolonged inhibitory effect, which can be advantageous for long-term experiments or those involving wash-out steps.[3][11] Conversely, YM-254890 is metabolized more slowly, which may be preferable for certain in vivo studies.[3][11]
Troubleshooting and Experimental Design Guides
Issue 1: How can I be sure that the observed effect in my experiment is due to Gq inhibition?
It is crucial to include proper controls to validate that the effects of FR900359 are specifically due to its inhibition of the Gq pathway.
Suggested Controls:
-
Cell-based controls:
-
Gαq/11 Knockout Cells: The most rigorous control is to use a cell line where the Gαq and Gα11 subunits have been knocked out. In these cells, FR900359 should have no effect on the pathway you are studying.[12]
-
Rescue Experiments: In Gαq/11 knockout cells, you can transiently express wild-type Gαq to rescue the signaling pathway. The rescued pathway should then be sensitive to FR900359.
-
-
Pharmacological Controls:
-
Use of an inactive analog: While not commercially available, if an inactive analog of FR900359 were to be synthesized, it would serve as an excellent negative control.
-
-
Biochemical Controls:
-
Direct measurement of Gq pathway activation: Directly measure the downstream consequences of Gq activation, such as IP3 accumulation or intracellular calcium mobilization, to confirm that FR900359 is indeed blocking these events in your system.
-
Issue 2: My results are inconsistent or weaker than expected.
Several factors can contribute to variability in the effectiveness of FR900359.
Troubleshooting Steps:
-
Compound Integrity and Solubility: FR900359 is a complex macrocyclic depsipeptide. Ensure that it has been stored correctly and is fully solubilized in the appropriate solvent (typically DMSO) before use.
-
Cell Permeability: While generally cell-permeable, the efficiency of uptake can vary between cell types. You may need to optimize the concentration and incubation time for your specific cell line.
-
Presence of Gq/11/14: Confirm that your experimental system (cell line, tissue, etc.) expresses the Gq, G11, or G14 isoforms of Gα proteins. FR900359 does not inhibit Gα15/16.[1]
-
Agonist Concentration: If you are studying GPCR-mediated Gq activation, ensure you are using an appropriate concentration of the agonist to elicit a robust Gq-mediated response.
Issue 3: I am observing widespread cellular changes and am unsure how to interpret them.
Inhibition of a central signaling hub like Gq can have pleiotropic effects. For example, studies in uveal melanoma cells have shown that FR900359 can lead to cell-cycle arrest and apoptosis.[4]
Strategies for Interpretation:
-
Pathway Analysis: Use transcriptomic or proteomic approaches to get a global view of the cellular changes induced by FR900359. Pathway analysis of this data can help to identify the key downstream processes that are affected.
-
Time-course Experiments: Perform time-course experiments to distinguish between immediate, direct effects of Gq inhibition and later, secondary consequences.
-
Focus on Specific Downstream Readouts: Instead of relying on a single, global endpoint (like cell viability), measure specific markers of the pathway you are interested in.
Data Presentation
Table 1: Comparison of FR900359 and YM-254890
| Property | FR900359 | YM-254890 | Reference(s) |
| Primary Target | Gαq, Gα11, Gα14 | Gαq, Gα11, Gα14 | [1][3] |
| Mechanism | GDP/GTP Exchange Inhibitor | GDP/GTP Exchange Inhibitor | [3] |
| Potency (pIC50) | ~3-fold more potent than YM-254890 | - | [13] |
| Binding Affinity (pKD) | 8.45 (for radiolabeled derivative) | 7.96 (for radiolabeled derivative) | [3][14] |
| Residence Time on Gαq | 92.1 min | 3.8 min | [11] |
| Metabolism | Faster metabolism in liver microsomes | Slower metabolism in liver microsomes | [9][11] |
Experimental Protocols & Visualizations
Key Experimental Protocol: Validating On-Target Gq Inhibition
This protocol outlines a general workflow for confirming that the observed effects of FR900359 are due to specific inhibition of Gq signaling.
Caption: Workflow for validating on-target Gq inhibition by FR900359.
Gq Signaling Pathway
The following diagram illustrates the canonical Gq signaling pathway that is inhibited by FR900359.
References
- 1. Delineation of molecular determinants for FR900359 inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The experimental power of FR900359 to study Gq-regulated biological processes. [repository.cam.ac.uk]
- 3. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Deciphering Specificity Determinants for FR900359-Derived Gq α Inhibitors Based on Computational and Structure-Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Total synthesis and structure–activity relationship studies of a series of selective G protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unveiling the Spliceosome's Secrets: A Comparative Guide to FR-900137 and Other Splicing Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FR-900137's effect on target gene splicing against other leading alternatives. Supported by experimental data, detailed protocols, and visual pathway diagrams, this document serves as a comprehensive resource for navigating the complex landscape of splicing modulation.
This compound and its derivatives, such as spliceostatin A, are potent inhibitors of the spliceosome, the cellular machinery responsible for editing pre-messenger RNA. These molecules exert their effects by binding to the SF3b complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP). This interaction interferes with the recognition of the branch point sequence within introns, leading to alterations in splicing patterns, including intron retention and exon skipping. The therapeutic potential of these modulators is being explored in oncology, as cancer cells often exhibit aberrant splicing.
This guide will delve into the specifics of this compound's mechanism and compare its performance with other notable splicing modulators, including Pladienolide B, H3B-8800, indisulam, and antisense oligonucleotides.
Comparative Efficacy of Splicing Modulators
The following table summarizes the quantitative data on the efficacy of various splicing modulators. It is important to note that direct head-to-head comparisons across all compounds under identical experimental conditions are limited. The presented data is compiled from various studies and should be interpreted with consideration for potential inter-laboratory variability.
| Compound/Modulator | Target | Mechanism of Action | Reported IC50/EC50 | Target Gene/Assay Context |
| This compound/Spliceostatin A | SF3b complex | Binds to SF3b1 subunit, inhibiting branch point recognition | Potent cytotoxic activity with IC50 values ranging from 0.6 to 3 nM against multiple human cancer cell lines.[1] | In vitro cytotoxicity assays in various cancer cell lines. |
| Pladienolide B | SF3b complex | Binds to SF3b1 subunit, inhibiting spliceosome assembly | IC50 of 0.1 μM in an in vitro splicing assay.[2] | In vitro splicing assay using a synthetic pre-mRNA substrate. |
| H3B-8800 | SF3b complex | Binds to SF3b complex, modulating pre-mRNA processing | Preferentially inhibits the growth of cells with spliceosome mutations (e.g., SF3B1, SRSF2).[3] | In vitro cell growth inhibition assays in isogenic acute myeloid leukemia (AML) cells. |
| Indisulam | RBM39 (RNA-binding protein 39) | Acts as a "molecular glue" to induce the degradation of RBM39 | Induces growth inhibition in neuroblastoma models in a DCAF15-dependent manner.[4] | In vitro and in vivo neuroblastoma models. |
| Antisense Oligonucleotides (ASOs) | Target pre-mRNA | Sterically blocks the binding of splicing factors to pre-mRNA | Efficacy is sequence-dependent and can be highly specific.[5][6] | Various, including Duchenne muscular dystrophy and spinal muscular atrophy models.[7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound and related compounds on the spliceosome.
Caption: Indisulam acts as a molecular glue to induce RBM39 degradation.
Caption: General workflow for analyzing the effects of compounds on splicing.
Detailed Experimental Protocols
Minigene Splicing Reporter Assay
This assay is used to assess the effect of a compound on the splicing of a specific exon.
-
Minigene Construct Preparation:
-
A minigene construct containing the target exon and flanking intronic sequences is cloned into an expression vector (e.g., pET01).[8][9] The vector typically contains constitutive exons flanking the cloning site.
-
The construct is transfected into a suitable cell line (e.g., HEK293T or HeLa cells).[10]
-
-
Cell Culture and Treatment:
-
Transfected cells are cultured under standard conditions.
-
Cells are treated with the test compound (e.g., this compound) at various concentrations for a specified duration. A vehicle control (e.g., DMSO) is run in parallel.
-
-
RNA Isolation and RT-PCR:
-
Total RNA is extracted from the treated and control cells.
-
Reverse transcription is performed to synthesize cDNA.
-
PCR is carried out using primers specific to the vector's constitutive exons. This allows for the amplification of both correctly spliced and alternatively spliced transcripts.
-
-
Analysis of Splicing Products:
-
The PCR products are separated and visualized by agarose gel electrophoresis or more quantitatively by capillary electrophoresis.
-
The ratio of the different splice isoforms (e.g., exon inclusion vs. exon skipping) is quantified to determine the effect of the compound.
-
RNA-Seq and Bioinformatics Analysis
This method provides a global view of splicing changes across the transcriptome.
-
Sample Preparation and Sequencing:
-
Cells are treated with the compound of interest and a vehicle control.
-
Total RNA is extracted, and the quality is assessed.
-
An RNA-seq library is prepared, which may include rRNA depletion and cDNA synthesis.
-
The library is sequenced using a high-throughput sequencing platform. For alternative splicing analysis, longer read lengths and higher read depth are generally recommended.[11]
-
-
Bioinformatics Pipeline:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: Reads are aligned to a reference genome using a splice-aware aligner such as STAR.
-
Differential Splicing Analysis: Specialized tools like rMATS, MAJIQ, or DEXSeq are used to identify and quantify differential splicing events (e.g., skipped exons, retained introns) between treated and control samples.[12][13]
-
Visualization: The results can be visualized using tools like the Integrated Genome Browser (IGB) to inspect the read coverage and junction-spanning reads for specific genes of interest.[14]
-
This comprehensive guide provides a foundational understanding of this compound and its alternatives in the context of splicing modulation. The provided data, diagrams, and protocols are intended to aid researchers in designing and interpreting experiments aimed at confirming the effects of these compounds on target gene splicing.
References
- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. stoketherapeutics.com [stoketherapeutics.com]
- 7. Frontiers | Splice-switching antisense oligonucleotides for pediatric neurological disorders [frontiersin.org]
- 8. Protocol for a minigene splice assay using the pET01 vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Minigene Assay to Evaluate CRISPR/Cas9-based Excision of Intronic Mutations that Cause Aberrant Splicing in Human Cells [bio-protocol.org]
- 11. biorxiv.org [biorxiv.org]
- 12. rna-seqblog.com [rna-seqblog.com]
- 13. nf-co.re [nf-co.re]
- 14. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Splicing Modulators: FR901464 and Pladienolide B
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the spliceosome has emerged as a compelling target. Its intricate role in post-transcriptional modification of RNA is fundamental to gene expression, and its dysregulation is a hallmark of various malignancies. Two potent natural products, FR901464 and Pladienolide B, have garnered significant attention for their ability to modulate spliceosome activity, demonstrating remarkable anti-tumor properties. Both compounds exert their effects by targeting the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP), albeit with distinct structural and potential efficacy profiles. This guide provides a detailed comparative analysis of FR901464 and Pladienolide B, presenting key experimental data, methodologies, and a mechanistic overview to inform research and development efforts.
General Properties and Mechanism of Action
FR901464, and its more stable and commonly studied derivative Spliceostatin A, along with Pladienolide B, are potent inhibitors of pre-mRNA splicing.[1][2] They share a common mechanism of action by binding to the SF3b complex within the spliceosome.[3][4] This interaction stalls spliceosome assembly at the A complex stage, preventing the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA.[5][6] The consequence is a global accumulation of unspliced pre-mRNA transcripts, leading to cell cycle arrest and apoptosis in cancer cells.[2][4]
dot
References
- 1. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The spliceosome inhibitors isoginkgetin and pladienolide B induce ATF3-dependent cell death | PLOS One [journals.plos.org]
- 6. Investigation of the effects of the splicing inhibitor Pladienolide B and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]
Unveiling Protein Isoform Dynamics: A Comparative Guide to Western Blot Analysis Following FR-900137 Treatment
For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of Western blot analysis with alternative methods for confirming protein isoform changes induced by the splicing modulator FR-900137 and its analogs. Supported by experimental data from related compounds, this document details methodologies and visualizes key pathways and workflows.
This compound is a potent inhibitor of the spliceosome, a critical cellular machine responsible for editing pre-mRNA molecules. By targeting the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP), this compound and its analogs like Pladienolide B and Spliceostatin A can induce changes in alternative splicing, leading to the production of different protein isoforms from a single gene.[1][2] These isoform shifts can have profound effects on cellular processes, including apoptosis and cell cycle regulation. Western blot analysis is a cornerstone technique for detecting and quantifying these changes at the protein level.
Comparative Analysis of Detection Methods
While Western blotting is a widely used and accessible technique for protein analysis, other methods can also be employed to study protein isoform changes. Each method offers distinct advantages and disadvantages in terms of sensitivity, throughput, and the nature of the data generated.
| Feature | Western Blot | Mass Spectrometry (MS) | 2D Gel Electrophoresis |
| Principle | Immuno-detection of specific proteins separated by size. | Identification and quantification of proteins based on mass-to-charge ratio of their peptides. | Separation of proteins by isoelectric point and then by mass. |
| Specificity | High, dependent on antibody quality.[3] | Very high, can identify specific peptide sequences unique to isoforms. | Moderate, relies on physical properties. |
| Quantification | Semi-quantitative to quantitative. | Highly quantitative (relative and absolute).[4] | Semi-quantitative. |
| Throughput | Low to medium. | High. | Low. |
| Discovery Power | Targeted, requires prior knowledge of the protein of interest. | Untargeted, can identify unexpected isoform changes. | Can reveal previously unknown isoforms. |
| Cost & Complexity | Relatively low cost and complexity. | High cost and complexity. | Moderate cost and complexity. |
Experimental Data: Protein Isoform Changes Induced by SF3b Inhibitors
Case Study 1: Pladienolide B and Mcl-1 Isoforms
Treatment of Chronic Lymphocytic Leukemia (CLL) cells with Pladienolide B has been shown to alter the splicing of the anti-apoptotic protein Mcl-1. Western blot analysis revealed a downregulation of the full-length, anti-apoptotic Mcl-1 isoform (48 kDa) and an increase in the pro-apoptotic shorter isoform.[5][6]
| Treatment | Cell Line | Target Protein | Full-Length Isoform (Anti-apoptotic) | Short Isoform (Pro-apoptotic) | Reference |
| Pladienolide B (100 nM) | CLL Cells | Mcl-1 | Decreased | Increased | [5][6] |
| FD-895 (100 nM) | CLL Cells | Mcl-1 | Decreased | Increased | [5][6] |
Case Study 2: Pladienolide B and p73 Isoforms
In human cervical carcinoma cells, Pladienolide B treatment led to a shift in the expression of p73 isoforms. Western blot analysis demonstrated an upregulation of the pro-apoptotic TAp73 isoform and a downregulation of the anti-apoptotic ΔNp73 isoform.[7]
| Treatment | Cell Line | Target Protein | TAp73 Isoform (Pro-apoptotic) | ΔNp73 Isoform (Anti-apoptotic) | Reference |
| Pladienolide B (0.1, 0.5, 2 nM) | HeLa | p73 | Increased | Decreased | [7] |
Case Study 3: FR901464 Analogues and MCL-1 Isoforms
Synthetic analogues of FR901464, meayamycin D and meayamycin E, induced a dose-dependent decrease in the long, anti-apoptotic isoform of MCL-1 (MCL-1L) and the appearance of a new band corresponding to the shorter, pro-apoptotic isoform (MCL-1S) in HCT116 cells, as confirmed by Western blot.[8][9]
| Treatment | Cell Line | Target Protein | MCL-1L Isoform (Anti-apoptotic) | MCL-1S Isoform (Pro-apoptotic) | Reference |
| Meayamycin D | HCT116 | MCL-1 | Decreased | Increased | [8][9] |
| Meayamycin E | HCT116 | MCL-1 | Decreased | Increased | [8][9] |
Experimental Protocols
Western Blot Analysis of Protein Isoforms
This protocol provides a general framework for analyzing protein isoform changes using Western blotting.
1. Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound or a control vehicle for the specified time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE:
-
Denature 20-40 µg of protein lysate per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a polyacrylamide gel with a percentage appropriate for the molecular weights of the target isoforms.
-
Include a pre-stained protein ladder to monitor migration.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. The antibody should be able to recognize all isoforms of interest or be isoform-specific, depending on the experimental design.[3]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imager or X-ray film.
-
Quantify band intensities using densitometry software. Normalize the intensity of the target protein bands to a loading control (e.g., GAPDH, β-actin) to account for loading differences.
Visualizing the Process and Pathways
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B | Haematologica [haematologica.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Conformational Analysis of FR901464-Based RNA Splicing Modulators and Their Synergism in Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling the Transcriptomic Impact of FR-900137: A Comparative Analysis with Known Spliceosome Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
FR-900137, a structurally defined antibiotic, presents a compelling case for further investigation into its mechanism of action and its broader effects on the cellular landscape. While direct transcriptomic data for this compound is not yet available, its potential impact can be contextualized by comparing it with well-characterized compounds that target fundamental cellular processes. This guide provides a comparative analysis of this compound with two potent inhibitors of the spliceosome, Pladienolide B and E7107, to offer a predictive framework for understanding its potential effects on the transcriptome.
The spliceosome, a critical molecular machine responsible for precursor messenger RNA (pre-mRNA) splicing, is an increasingly important target in drug development.[1][2] Inhibitors of the SF3B1 subunit of the spliceosome, such as Pladienolide B and E7107, have been shown to induce widespread alterations in gene expression and splicing, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] By examining the transcriptomic signatures of these compounds, we can infer the potential consequences of spliceosome inhibition and provide a roadmap for validating the effects of novel molecules like this compound.
Comparative Analysis of Transcriptomic Effects
This section details the known transcriptomic effects of the SF3B1 inhibitors Pladienolide B and E7107. While the specific effects of this compound remain to be experimentally determined, this comparison serves as a valuable reference for hypothesis generation and experimental design.
| Feature | Pladienolide B | E7107 | This compound (Hypothetical) |
| Primary Molecular Target | SF3B1 subunit of the spliceosome[3][4] | SF3B1 subunit of the spliceosome[1][5][6] | To be determined; potential for spliceosome interaction |
| Primary Transcriptomic Effect | Widespread intron retention and exon skipping[7][8][9] | Aberrant splicing, including exon skipping[5][10] | Potential for widespread splicing alterations |
| Affected Cellular Processes | Cell cycle arrest, apoptosis, DNA damage response, Wnt signaling[3][9][11][12] | Cell cycle arrest, apoptosis, p53 pathway modulation[1][13] | Potential for cell cycle arrest, apoptosis, and pathway modulation |
| Reported RNA-Seq Cell Lines | HEK293T, K562, HeLa, various cancer cell lines[7][9][11] | T-ALL cell lines, uveal melanoma cells, various cancer cell lines[12][14] | To be determined |
| Reported Drug Concentrations | 5 nM - 100 nM[7][15] | 1.0 - 20 nmol/L (in vitro)[1] | To be determined |
Experimental Protocols for RNA-Seq Data Analysis
To ensure robust and reproducible analysis of transcriptomic data for validating the effects of compounds like this compound, the following experimental protocol, based on established methodologies for SF3B1 inhibitors, is recommended.
1. Cell Culture and Treatment:
-
Select appropriate human cell lines (e.g., HEK293T for general mechanistic studies or relevant cancer cell lines for efficacy studies).
-
Culture cells to approximately 50% confluency.[15]
-
Treat cells with a range of concentrations of the test compound (e.g., this compound) and appropriate vehicle controls (e.g., DMSO). Include known SF3B1 inhibitors like Pladienolide B or E7107 as positive controls.
-
Incubate cells for a defined period (e.g., 16-24 hours) to allow for transcriptomic changes to manifest.[7][15]
2. RNA Extraction and Library Preparation:
-
Lyse cells and extract total RNA using a standard method like TRIzol.[15]
-
Assess RNA quality and integrity using a Bioanalyzer or similar instrument.
-
Perform poly(A) selection to enrich for mRNA.[7]
-
Prepare RNA sequencing libraries using a commercially available kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
3. Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform, such as the Illumina NovaSeq, aiming for a sufficient read depth to detect changes in both gene expression and alternative splicing (e.g., 40-50 million paired-end reads per sample).[16]
4. Bioinformatics Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Differential Gene Expression Analysis: Quantify gene expression levels using tools like featureCounts or Salmon and perform differential expression analysis using packages such as DESeq2 or edgeR.
-
Alternative Splicing Analysis: Analyze changes in splicing patterns, including intron retention and exon skipping, using tools like rMATS or MISO.[7]
-
Pathway and Functional Enrichment Analysis: Use databases such as Gene Ontology (GO) and KEGG to identify the biological pathways and functions affected by the compound.
Visualizing the Molecular Landscape
Experimental Workflow for RNA-Seq Analysis
Caption: A generalized workflow for RNA-seq data analysis to validate a compound's effect on the transcriptome.
Mechanism of SF3B1 Inhibition
Caption: The inhibitory action of SF3B1-targeting drugs on spliceosome assembly.
Signaling Pathways Affected by SF3B1 Inhibition
Caption: Key signaling pathways potentially impacted by the inhibition of the SF3B1 spliceosome component.
Conclusion
While the precise transcriptomic effects of this compound are yet to be elucidated, a comparative analysis with known SF3B1 inhibitors provides a strong foundation for future research. The methodologies and expected outcomes detailed in this guide offer a clear path forward for validating its mechanism of action and potential therapeutic applications. By leveraging the power of RNA sequencing and bioinformatics, the scientific community can systematically unravel the cellular impact of this compound and other novel compounds, accelerating the pace of drug discovery and development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Test-firing ammunition for spliceosome inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-tumor drug E7107 reveals an essential role for SF3b in remodeling U2 snRNP to expose the branch point-binding region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SF3B1 homeostasis is critical for survival and therapeutic response in T cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Splicing Modulation Results in Aberrant Isoforms and Protein Products of p53 Pathway Genes and the Sensitization of B Cells to Non-Genotoxic MDM2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Titration of SF3B1 Activity Reveals Distinct Effects on the Transcriptome and Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
On-Target Validation of FR-900137 and Other SF3b Complex Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of FR-900137 (the parent compound of Spliceostatin A) and other well-characterized modulators of the Splicing Factor 3b (SF3b) complex: Pladienolide B, E7107, and H3B-8800. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the on-target activity of these and other novel SF3b inhibitors.
Mechanism of Action: Targeting the Spliceosome Machinery
This compound and its analogs, along with Pladienolide B, E7107, and H3B-8800, share a common mechanism of action. They bind to the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP). This binding event occurs within a pocket on the SF3B1 subunit that is responsible for recognizing the branch point adenosine (BPA) of pre-mRNA. By occupying this pocket, these small molecules competitively inhibit the binding of pre-mRNA, which is a critical step for the assembly of a functional spliceosome. This interference with the splicing process leads to the accumulation of unspliced pre-mRNA transcripts, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[1]
Quantitative Comparison of SF3b Modulators
The following table summarizes the available quantitative data for the binding and inhibitory activities of this compound/Spliceostatin A, Pladienolide B, E7107, and H3B-8800 against the SF3b complex. It is important to note that direct comparisons of binding affinities (Kd) across different studies should be made with caution due to variations in experimental conditions.
| Compound | Target | Assay Type | Value | Cell Line/System | Reference |
| Spliceostatin A | SF3B1 (wild-type) | Cell Viability (IC50) | 5.5 nM | - | Medchemexpress |
| SF3B1 (mutant) | Cell Viability (IC50) | 4.9 nM | - | Medchemexpress | |
| Pladienolide B | SF3b Complex | Binding Affinity | Impaired by R1074H mutation in SF3B1 | DLD1-R cells | [2] |
| E7107 | SF3b Subcomplex | Binding Affinity (Kd) | 3.6 nM | In vitro | [3] |
| SF3B1 (wild-type) | Cell Viability (IC50) | < 15 nM | Various B-cell lines | [4] | |
| SF3B1 (mutant) | Cell Viability (IC50) | Preferential sensitivity | MLL-AF9/Srsf2P95H/+ cells | [5] | |
| H3B-8800 | SF3b Complex (wild-type SF3B1) | Binding Assay (IC50) | 1.4 nM | Cell-free | [6] |
| SF3b Complex (mutant SF3B1) | Binding Assay (IC50) | 0.3 - 1.8 nM | Cell-free | [6] | |
| SF3B1 (mutant K700E) | Cell Viability | Preferential lethality | K562 cells | [1][7] |
Experimental Protocols for On-Target Validation
Here we provide detailed methodologies for key experiments used to validate the on-target effects of SF3b modulators.
Pull-Down Assay to Demonstrate Direct Binding
This assay confirms the direct physical interaction between the compound and the SF3b complex.
Protocol:
-
Bait Preparation: A biotinylated version of the SF3b modulator (e.g., biotinylated Spliceostatin A) is used as the "bait".
-
Cell Lysis: HeLa cell nuclear extract is prepared as the source of the SF3b complex.
-
Incubation: The biotinylated compound is incubated with the nuclear extract to allow for binding to the SF3b complex.
-
Capture: Streptavidin-coated beads are added to the mixture. The high affinity of biotin for streptavidin results in the capture of the biotinylated compound along with its binding partners (the SF3b complex).
-
Washing: The beads are washed multiple times with a suitable buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and subjected to Western blotting using antibodies specific for SF3b subunits (e.g., SF3B1, SF3B2, SF3B3). The presence of these subunits in the eluate confirms the direct binding of the compound to the SF3b complex.
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement in Cells
CETSA is a powerful technique to verify that a compound engages its target protein within the complex environment of a living cell. Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Treatment: Intact cells (e.g., K562 cells) are treated with the SF3b modulator or a vehicle control (DMSO) for a defined period.
-
Heat Shock: The treated cells are subjected to a temperature gradient for a short duration (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).
-
Cell Lysis and Fractionation: After the heat shock, cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of soluble SF3B1 in the supernatant is quantified.
-
Detection: The levels of soluble SF3B1 are determined by Western blotting using a specific anti-SF3B1 antibody.
-
Data Analysis: The band intensities are quantified and plotted against the temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized SF3B1, confirming target engagement in the cellular context.
RNA Sequencing (RNA-Seq) to Assess Splicing Modulation
RNA-Seq provides a global view of the transcriptome and is used to identify and quantify the changes in pre-mRNA splicing induced by SF3b modulators.
Protocol:
-
Cell Treatment and RNA Extraction: Cells (e.g., Rh18 or HeLa cells) are treated with the SF3b modulator or vehicle control. Total RNA is then extracted.
-
Library Preparation and Sequencing: RNA-seq libraries are prepared from the extracted RNA and sequenced using a high-throughput sequencing platform.
-
Data Analysis Pipeline:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to a reference genome using a splice-aware aligner such as STAR.
-
Differential Splicing Analysis: The aligned reads are analyzed to identify changes in splicing patterns between the drug-treated and control samples. Tools like MISO (Mixture of Isoforms) can be used to quantify the "Percent Spliced In" (PSI) for alternative splicing events, including skipped exons, retained introns, and alternative 5' or 3' splice sites.[8]
-
Interpretation: A significant increase in intron retention and exon skipping events in the drug-treated samples is a hallmark of SF3b inhibition.[9]
-
Visualizing the On-Target Effects and Experimental Workflows
To further illustrate the concepts described, the following diagrams were generated using Graphviz.
References
- 1. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological validation that SF3b is a target of the antitumor macrolide pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Test-firing ammunition for spliceosome inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of splicing catalysis for therapeutic targeting of leukemias with spliceosomal mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [scholarship.miami.edu]
- 8. Titration of SF3B1 Activity Reveals Distinct Effects on the Transcriptome and Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of SF3b Complex Inhibitors: A Comparative Guide to FR-900137 and its Analogs in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the anti-cancer activity of FR-900137 and its potent analogs. We delve into the comparative efficacy of these splicing modulators across various cancer cell lines, supported by detailed experimental data and protocols.
This compound and its derivatives, including Spliceostatin A and Pladienolide B, are powerful anti-tumor agents that function by modulating the spliceosome, a critical cellular machinery for gene expression. These compounds specifically target the SF3b complex, a key component of the U2 small nuclear ribonucleoprotein (snRNP), leading to the inhibition of pre-mRNA splicing and subsequent cancer cell death. This guide offers a comparative analysis of their activity, alongside other notable splicing inhibitors like E7107 and H3B-8800, to inform research and development in this promising area of oncology.
Comparative Efficacy of Splicing Modulators
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound's key derivatives and other splicing modulators across a range of cancer cell lines. While direct and extensive IC50 data for the parent compound this compound is limited in publicly available research due to its instability, its more stable and widely studied derivatives, Spliceostatin A and Pladienolide B, offer a robust dataset for comparison.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Pladienolide B | HeLa | Cervical Cancer | 0.1 - 2 | [1] |
| Gastric Cancer Cell Lines (6 lines) | Gastric Cancer | 0.4 - 4.0 | [2] | |
| Primary Cultured Gastric Cancer Cells (12 patients) | Gastric Cancer | 0.3 - 16 | [2] | |
| HEL | Erythroleukemia | 1.5 | [3] | |
| K562 | Chronic Myelogenous Leukemia | 25 | [3] | |
| Spliceostatin A | CWR22Rv1 | Prostate Cancer | 0.6 | [4] |
| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | ~2.5 - 20 (induces apoptosis) | [4] | |
| E7107 (Pladienolide B derivative) | Chronic Lymphocytic Leukemia (CLL) samples | Leukemia | Mean LC50 = 10.5 ± 2.0 | [3] |
| B-cell lines (6 out of 8 sensitive) | Lymphoma | Mean GI50 = 6 ± 1.8 | [3] | |
| H3B-8800 | Panc05.04 (SF3B1-mutant) | Pancreatic Cancer | Lethality observed | [2] |
| Isogenic SF3B1K700E MEC1 cells | Chronic Lymphocytic Leukemia | Enhanced cytotoxicity compared to WT | [5] | |
| Isogenic AML cells (SF3B1K700E or SRSF2P95H) | Acute Myeloid Leukemia | Preferential growth inhibition | [1] |
Mechanism of Action: Targeting the Spliceosome
This compound and its analogs, Pladienolide B and Spliceostatin A, exert their cytotoxic effects by binding to the SF3b complex within the spliceosome. This interaction inhibits the splicing process, leading to an accumulation of pre-mRNA and ultimately triggering apoptosis in cancer cells.
Caption: Inhibition of the SF3b complex by this compound and its analogs disrupts pre-mRNA splicing, leading to apoptosis.
Experimental Protocols
Cell Viability and Cytotoxicity Assays (MTT/XTT)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active mitochondria reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan is proportional to the number of living cells. The XTT assay is a more modern alternative that produces a soluble formazan, simplifying the protocol.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the splicing inhibitor (e.g., this compound analog) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. Then, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the crystals.
-
XTT Assay: Add the XTT labeling mixture (containing XTT and an electron-coupling reagent) to each well and incubate for 2-18 hours.
-
-
Absorbance Measurement: Read the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V Staining)
Objective: To detect and quantify apoptotic cells following treatment with a splicing inhibitor.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membranes.[6]
Protocol Outline:
-
Cell Treatment: Treat cells with the splicing inhibitor at the desired concentration and for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
Splicing Inhibition Assay (RT-PCR)
Objective: To confirm that the compound inhibits pre-mRNA splicing.
Principle: Reverse transcription-polymerase chain reaction (RT-PCR) can be used to detect the accumulation of unspliced pre-mRNA and a corresponding decrease in mature mRNA levels. Primers are designed to specifically amplify either the pre-mRNA (intron-spanning) or the mature mRNA (exon-exon junction).
Protocol Outline:
-
Cell Treatment and RNA Extraction: Treat cells with the splicing inhibitor and extract total RNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
PCR Amplification: Perform PCR using specific primers for the target gene's pre-mRNA and mature mRNA, along with a housekeeping gene as a control.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel to visualize the bands corresponding to the pre-mRNA and mature mRNA.
-
Analysis: A decrease in the mature mRNA band and an increase in the pre-mRNA band in treated cells compared to the control indicates splicing inhibition.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the cross-validation of a splicing inhibitor's activity.
Caption: A streamlined workflow for evaluating the efficacy and mechanism of splicing inhibitors across different cell lines.
Alternative Splicing Modulators: A Comparative Look
Beyond the this compound family, other molecules targeting the spliceosome have emerged as promising anti-cancer agents.
-
E7107: A synthetic derivative of Pladienolide B, E7107 has been investigated in phase I clinical trials for solid tumors.[5][7] It demonstrates a similar mechanism of action to Pladienolide B, targeting the SF3b complex.
-
H3B-8800: This orally available small molecule also modulates the SF3b complex. Notably, H3B-8800 shows preferential lethality in cancer cells harboring mutations in splicing factor genes like SF3B1 and SRSF2.[8][9] This suggests a potential for targeted therapy in genetically defined patient populations.
The development of these diverse splicing modulators highlights the therapeutic potential of targeting the spliceosome in cancer. The cross-validation of their activity in different cell lines, as presented in this guide, is a crucial step in identifying the most promising candidates for further pre-clinical and clinical development. The detailed protocols provided herein offer a standardized approach for researchers to conduct their own comparative studies and contribute to the advancement of this exciting field of cancer therapeutics.
References
- 1. | BioWorld [bioworld.com]
- 2. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. SF3B1 mutation–mediated sensitization to H3B-8800 splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Splicing Modulators: Unraveling the Mechanisms of FR-900137 and Synthetic Compounds
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the natural product FR-900137 and the synthetic splicing modulators, H3B-8800 and E7107. While this compound is historically recognized for its antibiotic properties, this guide explores the current scientific understanding of its role, if any, in pre-mRNA splicing, alongside a deep dive into the mechanisms and performance of leading synthetic modulators that target the spliceosome.
This publication aims to deliver an objective comparison, supported by experimental data, to inform research and development efforts in the field of splicing modulation for therapeutic purposes. We present quantitative data in structured tables for ease of comparison, detail key experimental protocols, and provide visualizations of relevant biological pathways and experimental workflows.
Introduction to Splicing Modulation
Pre-messenger RNA (pre-mRNA) splicing is a fundamental process in eukaryotic gene expression, where non-coding introns are removed, and coding exons are ligated to form mature messenger RNA (mRNA).[1] This intricate process is carried out by the spliceosome, a dynamic and complex machinery. Errors in splicing are implicated in a multitude of human diseases, including various cancers and genetic disorders, making the spliceosome an attractive target for therapeutic intervention.[2][3]
Splicing modulators are small molecules that can alter the splicing pattern of pre-mRNAs. These compounds can either inhibit the overall splicing process or modulate the choice of splice sites, leading to the inclusion or exclusion of specific exons. This guide focuses on a comparative analysis of this compound, a natural product, and two synthetic splicing modulators, H3B-8800 and E7107, which have been prominent in preclinical and clinical studies.
This compound: An Antibiotic with an Unclear Role in Splicing
This compound is a natural product isolated from Streptomyces. Structurally, it is a phosphorohydrazidate compound.[4] Its primary and well-established biological activity is as an antibiotic. To date, there is a notable absence of scientific literature directly demonstrating or characterizing this compound as a modulator of pre-mRNA splicing. While some antibiotics have been shown to inhibit splicing in vitro, this has not been reported for this compound.[5]
Synthetic Splicing Modulators: Targeting the SF3b Complex
In contrast to this compound, a class of both natural product-derived and fully synthetic small molecules has been extensively studied for their potent splicing modulatory activity. These compounds, including H3B-8800 and E7107 (a derivative of the natural product pladienolide B), exert their effects by binding to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[6] This interaction interferes with the early stages of spliceosome assembly.[7]
Mechanism of Action of SF3b Modulators
The binding of these modulators to the SF3b complex leads to a conformational change that hinders the proper recognition of the branch point sequence in the pre-mRNA. This interference with the spliceosome's function results in the inhibition of splicing catalysis, leading to global changes in splicing patterns, often characterized by intron retention and exon skipping.
Comparative Performance Data
The following tables summarize the quantitative data on the performance of H3B-8800 and E7107 in various assays.
Table 1: In Vitro Splicing Inhibition
| Compound | Target | Assay System | IC50 | Reference |
| H3B-8800 | SF3b complex | In vitro splicing assay with HeLa nuclear extract | Not explicitly reported, but potent inhibition demonstrated | [6] |
| E7107 | SF3b complex | In vitro splicing assay with HeLa nuclear extract | ~20 nM | [6] |
| This compound | Unknown (in splicing) | Not reported | Not reported | N/A |
Table 2: Cellular Activity - Cytotoxicity
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| H3B-8800 | K562 (SF3B1 mutant) | Cell Titer-Glo | Potent, preferential killing of mutant cells | |
| E7107 | Various cancer cell lines | Cell proliferation assay | 1-20 nM | [8] |
| This compound | Various bacterial strains | Antibiotic susceptibility testing | Varies with bacterial strain | [4] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Splicing Assay
This assay assesses the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.
1. Preparation of HeLa Nuclear Extract:
-
HeLa cells are grown in suspension culture to a density of 4-6 x 10^5 cells/mL.[1]
-
Cells are harvested by centrifugation, washed with PBS, and swelled in a hypotonic buffer.[1]
-
The swollen cells are lysed using a Dounce homogenizer to release the nuclei.[9]
-
Nuclei are pelleted, and the soluble nuclear proteins are extracted using a high-salt buffer.[9]
-
The nuclear extract is then dialyzed against a buffer with a physiological salt concentration and stored at -80°C.[1]
2. In Vitro Splicing Reaction:
-
A radiolabeled pre-mRNA substrate is transcribed in vitro from a DNA template.[10]
-
The splicing reaction is assembled on ice and contains HeLa nuclear extract, ATP, and other buffer components.[10]
-
The test compound (e.g., H3B-8800, E7107) or vehicle control is added to the reaction mixture.
-
The reaction is incubated at 30°C for a specified time (e.g., 30 minutes to 4 hours).[11]
-
The reaction is stopped, and the RNA is extracted by proteinase K digestion followed by phenol-chloroform extraction.[10]
-
The RNA products (pre-mRNA, splicing intermediates, and mature mRNA) are resolved by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.[8]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.
1. Cell Seeding:
-
Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The test compound is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
3. MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[12]
-
The plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[4]
4. Solubilization and Absorbance Reading:
-
A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.[13]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.[14]
5. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control.
-
The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration.
RNA-Seq Analysis of Splicing
This method provides a global view of the changes in pre-mRNA splicing induced by a compound.
1. Cell Treatment and RNA Isolation:
-
Cells are treated with the splicing modulator or vehicle control.
-
Total RNA is isolated from the cells using a standard method (e.g., TRIzol).
2. Library Preparation and Sequencing:
-
An RNA-seq library is prepared from the isolated RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by cDNA synthesis and adapter ligation.
-
The library is sequenced using a high-throughput sequencing platform.[15]
3. Data Analysis Pipeline:
-
The raw sequencing reads are aligned to a reference genome.[16]
-
The aligned reads are then analyzed using specialized software (e.g., rMATS, LeafCutter) to identify and quantify alternative splicing events (e.g., exon skipping, intron retention, alternative 3' or 5' splice sites).[17][18]
-
Statistical analysis is performed to identify significant differences in splicing patterns between the compound-treated and control samples.[19]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.
1. Cell Treatment:
-
Intact cells are treated with the test compound or vehicle control.[20]
2. Heating:
-
The cell suspension is divided into aliquots, and each aliquot is heated to a specific temperature for a short period (e.g., 3 minutes).[21]
3. Cell Lysis and Separation of Soluble and Aggregated Proteins:
-
The cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.[20]
4. Protein Quantification:
-
The amount of the target protein (e.g., SF3B1) remaining in the soluble fraction is quantified by a method such as Western blotting or mass spectrometry.[22]
5. Data Analysis:
-
A melting curve is generated by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the target protein.[23]
Conclusion
This comparative guide highlights the significant progress made in the development of synthetic splicing modulators that potently and specifically target the spliceosome. H3B-8800 and E7107 represent a class of compounds with a well-defined mechanism of action, targeting the SF3b complex and inducing global changes in pre-mRNA splicing. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in this field.
In contrast, the role of this compound in splicing modulation remains undefined. While its identity as an antibiotic is established, further research would be necessary to determine if it possesses any off-target effects on the spliceosome. For scientists and drug developers focused on modulating splicing for therapeutic benefit, the synthetic modulators targeting the SF3b complex currently represent the most advanced and well-characterized tools available.
References
- 1. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neomycin B inhibits splicing of the td intron indirectly by interfering with translation and enhances missplicing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecules modulating RNA splicing: a review of targets and future perspectives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Inhibition of nuclear pre-mRNA splicing by antibiotics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Small Molecule Inhibitors of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Splicing Competent Nuclear Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GitHub - nf-core/rnasplice: rnasplice is a bioinformatics pipeline for RNA-seq alternative splicing analysis [github.com]
- 17. nf-co.re [nf-co.re]
- 18. basepairtech.com [basepairtech.com]
- 19. rna-seqblog.com [rna-seqblog.com]
- 20. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SF3B1 thermostability as an assay for splicing inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FR-900137: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for FR-900137 containing detailed disposal procedures is not publicly available, this guide provides a comprehensive framework for its safe handling and disposal based on general best practices for laboratory chemical waste. This compound is identified as an antibiotic with the chemical formula C8H20N3O4P. Although some suppliers indicate it is shipped as a non-hazardous chemical, this classification is for transportation purposes and does not replace a thorough hazard assessment for laboratory handling and disposal. Therefore, it is crucial to treat this compound as a potentially hazardous chemical waste stream.
Immediate Safety and Disposal Procedures
All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware, must be managed as chemical waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.
Key Disposal Steps:
-
Segregation: At the point of generation, immediately segregate all waste streams containing this compound from non-hazardous waste. This includes solid and liquid waste.
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid materials, such as gloves, pipette tips, and empty vials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used.
-
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the principal investigator's name, lab location, and accumulation start date.
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Under no circumstances should this compound waste be disposed of down the drain or in regular solid waste.
Quantitative Data and Handling Information
While specific quantitative hazard data for this compound is not available, the following table summarizes general handling and storage information based on supplier data and general laboratory chemical safety guidelines.
| Parameter | Information | Source |
| Chemical Formula | C8H20N3O4P | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
| Short-Term Storage | Dry, dark, and at 0 - 4°C (days to weeks) | MedKoo Biosciences |
| Long-Term Storage | -20°C (months to years) | MedKoo Biosciences |
| Shipping Condition | Shipped under ambient temperature as non-hazardous chemical | MedKoo Biosciences |
Experimental Protocols: General Chemical Waste Disposal
The following is a generalized protocol for the disposal of chemical waste, which should be adapted to your specific laboratory and institutional procedures.
-
Identify and Characterize Waste: Determine if the waste is hazardous based on its properties (ignitable, corrosive, reactive, toxic). Given the lack of specific data for this compound, it should be treated as hazardous.
-
Select Appropriate Waste Container: Choose a container that is compatible with the chemical waste. For this compound, a high-density polyethylene (HDPE) container is generally suitable for both solid and liquid waste.
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container. Fill in all required information.
-
Accumulate Waste: Add the this compound waste to the labeled container at the satellite accumulation area. Keep the container closed except when adding waste.
-
Request Pickup: Once the container is full or has reached the maximum accumulation time allowed by your institution, submit a waste pickup request to your EHS department.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements for the disposal of chemical waste in your laboratory.
Essential Safety and Logistical Information for Handling FR-900137
The following information provides a procedural, step-by-step guide for the safe operational handling and disposal of FR-900137, assuming it possesses potent biological activity.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure and is mandatory when handling this compound. The selection of PPE should be based on the specific procedures being performed and the associated risks of exposure.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield.[1] - Disposable solid-front gown with tight-fitting cuffs.[1] - Double-gloving with chemotherapy-rated nitrile gloves.[1][2] - Disposable sleeves. | High risk of aerosolization and inhalation of fine particles. Full respiratory and skin protection is critical to prevent exposure. |
| Solution Preparation and Handling | - Chemical fume hood or other certified ventilated enclosure. - Lab coat or disposable gown.[2] - Safety glasses with side shields or chemical splash goggles.[2][3][4] - Single pair of chemical-resistant nitrile gloves.[3] | Reduced risk of aerosolization, but potential for splashes and spills remains. Containment and eye protection are key. |
| Spill Cleanup | - N95 respirator or higher.[1] - Disposable gown.[1] - Double-gloving with heavy-duty, chemical-resistant gloves. - Chemical splash goggles and face shield.[1] - Disposable shoe covers. | High risk of exposure to concentrated material. Full protection is necessary to ensure safety during cleanup operations. |
Experimental Protocols: Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to maintain a safe laboratory environment.
Operational Plan: Step-by-Step Guidance
-
Preparation and Area Setup:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure for weighing.
-
Ensure the work area is clean and free of unnecessary equipment.
-
Cover the work surface with disposable, absorbent bench paper.
-
Prepare a spill kit and have it readily accessible. The kit should contain absorbent materials, decontamination solutions, and appropriate PPE.[3]
-
-
Weighing and Reconstitution:
-
Perform all weighing and reconstitution of powdered this compound within a certified containment device (e.g., chemical fume hood or glove box) to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
Cap vials and containers securely before removing them from the containment area.
-
-
In-Vitro/In-Vivo Administration:
-
All procedures involving the administration of this compound should be performed in a manner that minimizes aerosol generation.
-
Use Luer-lock syringes and needles to prevent accidental disconnection.[2]
-
For in-vivo studies, ensure proper animal handling techniques to avoid bites or scratches that could lead to exposure.
-
-
Decontamination:
-
Wipe down all work surfaces with an appropriate deactivating solution after each use. A common practice for many cytotoxic compounds is to use a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water. However, the specific deactivating agent should be determined based on the chemical properties of this compound.
-
Decontaminate all non-disposable equipment (e.g., spatulas, glassware) immediately after use.
-
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and accidental exposure.[5]
| Waste Stream | Disposal Procedure | Rationale |
| Contaminated PPE (Gloves, Gowns, etc.) | - Place in a designated, sealed, and clearly labeled hazardous waste container (often a yellow or purple bag for cytotoxic waste).[6] | Prevents secondary contamination of the laboratory and alerts waste management personnel to the hazardous nature of the contents. |
| Sharps (Needles, Syringes, Pipette Tips) | - Collect in a puncture-resistant, sealed sharps container labeled as "Cytotoxic Waste".[7][8] | Prevents physical injury and exposure to residual compound. |
| Aqueous Waste (Solutions containing this compound) | - Collect in a sealed, shatter-resistant container. - Label with "Hazardous Waste," the chemical name, and approximate concentration. | Prevents release into the sewer system and ensures proper handling by hazardous waste disposal services. |
| Solid Waste (Vials, Tubes, Contaminated Bench Paper) | - Collect in a designated, sealed hazardous waste container. | Segregates contaminated solid materials for appropriate disposal. |
All waste must be disposed of through a certified hazardous waste management vendor in accordance with local, state, and federal regulations.[6]
Mandatory Visualization: Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final waste disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. ipservices.care [ipservices.care]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. england.nhs.uk [england.nhs.uk]
- 5. acewaste.com.au [acewaste.com.au]
- 6. cleanaway.com.au [cleanaway.com.au]
- 7. danielshealth.ca [danielshealth.ca]
- 8. documents.uow.edu.au [documents.uow.edu.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
